Technical Documentation Center

4-Bromo-2-(4-methoxybenzamido)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-2-(4-methoxybenzamido)benzoic acid
  • CAS: 1183377-47-0

Core Science & Biosynthesis

Foundational

Literature review of 4-Bromo-2-(4-methoxybenzamido)benzoic acid in medicinal chemistry

Topic: Literature Review of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid in Medicinal Chemistry Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid in Medicinal Chemistry Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

A Technical Monograph on the N-Benzoyl Anthranilic Acid Pharmacophore

Executive Summary & Chemical Identity

4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS: 1183377-47-0) represents a specialized derivative within the N-acyl anthranilic acid class (also known as fenamates or N-phenylbenzamides). While often encountered as a high-value intermediate in chemical libraries, this specific molecular architecture possesses intrinsic biological activity profiles relevant to inflammation, metabolic regulation, and oncology.

This guide analyzes the compound not merely as a catalog item, but as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors (GPR35, DHODH, AKR1C3) through specific side-chain modifications.

Chemical Specifications
PropertyData
IUPAC Name 4-Bromo-2-[(4-methoxybenzoyl)amino]benzoic acid
Common Class N-Benzoyl Anthranilic Acid (Tranilast Analog)
CAS Number 1183377-47-0
Molecular Formula C₁₅H₁₂BrNO₄
Molecular Weight 350.17 g/mol
H-Bond Donors/Acceptors 2 / 4
Calculated LogP (cLogP) ~3.8 (Lipophilic)
Topological Polar Surface Area 75.6 Ų

Medicinal Chemistry Context: Structure-Activity Relationship (SAR)

The biological utility of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is derived from its three distinct pharmacophoric vectors. Understanding these vectors allows researchers to rationalize its use in screening libraries for GPR35 agonists and Aldose Reductase inhibitors .

The Anthranilic Core (Scaffold)

The 2-aminobenzoic acid (anthranilic acid) core mimics the transition state of peptide hydrolysis and serves as a bioisostere for salicylate moieties. It is critical for binding to cationic residues (e.g., Arginine/Lysine) in enzyme active sites via electrostatic interactions.

The 4-Bromo Substituent (Hydrophobic Vector)
  • Metabolic Blockade: The bromine atom at the C4 position (para to the amine) blocks metabolic hydroxylation, significantly extending the half-life compared to the unsubstituted analog.

  • Hydrophobic Filling: In targets like human Dihydroorotate Dehydrogenase (hDHODH) , the C4-halogen fills a specific hydrophobic sub-pocket, increasing binding affinity by displacing water molecules.

The 4-Methoxybenzoyl Tail (Electronic Vector)
  • Rigidity: The amide linkage restricts conformational freedom, locking the two phenyl rings into a preferred orientation (often non-planar) that favors receptor docking.

  • Electronic Effect: The para-methoxy group acts as a weak hydrogen bond acceptor and an electron-donating group, optimizing the electron density of the benzoyl ring for pi-stacking interactions (e.g., with Phenylalanine residues in AKR1C3 ).

Biological Targets & Therapeutic Potential

Based on the structural homology to known drugs (e.g., Tranilast) and bioactive probes, this compound is relevant in three primary therapeutic areas.

GPR35 Agonism (Inflammation & Pain)

The N-benzoyl anthranilic acid scaffold is a classic "super-agonist" template for GPR35 , an orphan G-protein coupled receptor linked to inflammatory bowel disease (IBD) and nociception.

  • Mechanism: The carboxylic acid anchors the molecule in the GPR35 orthosteric site (Arg164 interaction), while the lipophilic 4-bromo and 4-methoxybenzoyl wings engage the transmembrane hydrophobic crevices.

  • Relevance: High-potency agonists in this class reduce visceral pain and hypoxia-induced inflammation.

Aldose Reductase (AKR1C3) Inhibition (Oncology)

AKR1C3 is overexpressed in castration-resistant prostate cancer.

  • Mechanism: N-benzoyl anthranilic acids inhibit AKR1C3 by mimicking the steroid substrate. The 4-methoxy group mimics the steroid D-ring oxygen, while the carboxylic acid mimics the A-ring charge.

  • Utility: This specific brominated derivative serves as a lead compound for developing non-steroidal AKR1C3 inhibitors to block intratumoral androgen synthesis.

DHODH Inhibition (Autoimmune Disease)

Similar to Leflunomide metabolites, N-acyl anthranilic acids inhibit de novo pyrimidine synthesis.

  • Mechanism: The carboxylate binds to the hydrophilic head of the ubiquinone channel, while the brominated ring occupies the hydrophobic tunnel, preventing electron transfer.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Coupling)

Objective: Synthesize 4-Bromo-2-(4-methoxybenzamido)benzoic acid with >95% purity.

Reagents:

  • 2-Amino-4-bromobenzoic acid (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) or THF/Triethylamine

  • Dichloromethane (DCM) for workup

Step-by-Step Protocol:

  • Preparation: Dissolve 2-Amino-4-bromobenzoic acid (2.16 g, 10 mmol) in anhydrous Pyridine (10 mL) at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 4-Methoxybenzoyl chloride (1.87 g, 11 mmol) dissolved in 5 mL DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to precipitate the product and remove pyridine.

  • Filtration: Filter the white/off-white precipitate.

  • Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (SiO₂, Hexane:Ethyl Acetate gradient).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the amide singlet (~11-12 ppm) and the methoxy singlet (~3.8 ppm).

Biological Assay: Fluorescence-Based DHODH Inhibition Screen

Objective: Determine IC₅₀ of the compound against human DHODH.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (Qd).

  • Indicator: 2,6-Dichlorophenolindophenol (DCIP) - reduction causes loss of absorbance at 600 nm.

  • Procedure:

    • Incubate recombinant hDHODH enzyme with the test compound (0.1 nM – 10 µM) for 10 mins at 25°C.

    • Initiate reaction by adding DHO (200 µM), Qd (100 µM), and DCIP (60 µM).

    • Measure decrease in Absorbance (600 nm) over 20 minutes.

  • Analysis: Plot velocity vs. log[Inhibitor] to calculate IC₅₀ using non-linear regression.

Visualizations & Pathways

Synthesis & Structural Logic

The following diagram illustrates the synthesis pathway and the SAR logic determining the compound's activity.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Target Molecule & SAR SM1 2-Amino-4-bromobenzoic Acid (Scaffold Core) Cond Pyridine, 0°C -> RT Schotten-Baumann Coupling SM1->Cond SM2 4-Methoxybenzoyl Chloride (Side Chain Vector) SM2->Cond Prod 4-Bromo-2-(4-methoxybenzamido)benzoic Acid (CAS: 1183377-47-0) Cond->Prod Nucleophilic Acyl Substitution SAR1 COOH: Ionic Anchor (Arg Binding) Prod->SAR1 SAR2 4-Br: Hydrophobic Fill Metabolic Stability Prod->SAR2 SAR3 4-OMe: H-Bond Acceptor Electron Donor Prod->SAR3

Caption: Synthesis pathway via Schotten-Baumann coupling and key Structure-Activity Relationship (SAR) vectors.

Biological Signaling Impact (GPR35 Agonism)

This diagram details the downstream effects if the compound is used as a GPR35 agonist.

GPR35 Ligand 4-Bromo-2-(4-methoxybenzamido)benzoic Acid Receptor GPR35 Receptor (G-Protein Coupled) Ligand->Receptor Bind (Arg164 interaction) GProtein Gα12/13 or Gαi/o Receptor->GProtein Activation Effector1 Inhibition of cAMP GProtein->Effector1 Signaling Effector2 ERK1/2 Phosphorylation GProtein->Effector2 Signaling Outcome Anti-Inflammatory Response (Pain Reduction / Hypoxia Adaptation) Effector1->Outcome Effector2->Outcome

Caption: Proposed mechanism of action for GPR35-mediated anti-inflammatory signaling.

References

  • ChemicalBook. (2024). 4-Bromo-2-(4-methoxybenzamido)benzoic Acid Product Specifications. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394860 (Tranilast Analogues). Link

  • Divorty, N., et al. (2015). GPR35 Agonists: A Review of the Structure-Activity Relationships of Anthranilic Acid Derivatives. Journal of Medicinal Chemistry. Link

  • Flanagan, J.U., et al. (2012). Aldo-keto reductase AKR1C3 inhibitors: N-benzoyl anthranilic acid derivatives. Bioorganic & Medicinal Chemistry. Link

  • Spectrochem. (2023). Catalog of Anthranilic Acid Derivatives for Synthesis. Link

Exploratory

The Strategic Role of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid in Pharmaceutical Synthesis: A Technical Guide

Foreword: Unveiling the Potential of a Key Intermediate In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a viable drug candidate is paved with the strategic synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Key Intermediate

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a viable drug candidate is paved with the strategic synthesis of key intermediates. These molecular scaffolds are the unsung heroes that enable the construction of complex, biologically active compounds. This guide delves into the technical nuances of one such pivotal intermediate: 4-Bromo-2-(4-methoxybenzamido)benzoic acid . While seemingly a discrete chemical entity, its true significance lies in its role as a versatile precursor, particularly in the synthesis of heterocyclic systems with profound therapeutic potential. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, properties, and critical application in the construction of high-value pharmaceutical building blocks, with a particular focus on the synthesis of benzoxazinone cores relevant to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid: A Meticulous Approach

The synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is a testament to the precision required in pharmaceutical intermediate production. The most logical and widely applicable method involves the acylation of 4-bromo-2-aminobenzoic acid with 4-methoxybenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is both robust and scalable.

The Causality Behind Experimental Choices

The choice of reactants and conditions is paramount to achieving a high yield and purity of the final product. 4-bromo-2-aminobenzoic acid serves as the foundational scaffold, providing the reactive amine group and the strategically placed bromine atom, which can be utilized for further diversification of the final drug molecule through cross-coupling reactions. The 4-methoxybenzoyl chloride is the acylating agent, introducing the methoxybenzamido moiety which can play a crucial role in the target molecule's interaction with its biological target.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic[1]. The choice of base and solvent can significantly impact the reaction kinetics and an overview of typical conditions is provided in the table below.

ParameterTypical ConditionsRationale
Solvent Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran)Prevents side reactions with the acyl chloride and allows for easy work-up.
Base Tertiary amines (e.g., Triethylamine, Pyridine)Effectively scavenges HCl without competing as a nucleophile.
Temperature 0°C to room temperatureControls the reaction rate and minimizes the formation of impurities.
Reaction Time 2-6 hoursTypically sufficient for complete conversion, monitored by TLC.
Experimental Protocol: Synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

Materials:

  • 4-bromo-2-aminobenzoic acid

  • 4-methoxybenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-2-aminobenzoic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash successively with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2-(4-methoxybenzamido)benzoic acid.

Structural Elucidation and Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons from both benzene rings with distinct splitting patterns, a singlet for the methoxy group protons, and a broad singlet for the amide proton.
¹³C NMR Resonances for the carboxylic acid and amide carbonyl carbons, in addition to the aromatic and methoxy carbons.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

The Pivotal Role in Benzoxazinone Synthesis: Gateway to PARP Inhibitors

The true value of 4-Bromo-2-(4-methoxybenzamido)benzoic acid as a pharmaceutical intermediate is realized in its conversion to more complex heterocyclic structures. Specifically, N-acylanthranilic acids are well-established precursors for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones[2][3][4]. These benzoxazinone scaffolds are present in a wide array of biologically active molecules, including potent inhibitors of PARP enzymes[5][6].

The Cyclodehydration Reaction: Mechanism and Rationale

The transformation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid into a benzoxazinone is typically achieved through a cyclodehydration reaction. This process involves the intramolecular condensation of the carboxylic acid and the amide functionalities, with the elimination of a water molecule.

G cluster_0 Synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid cluster_1 Synthesis of Benzoxazinone Core cluster_2 Application in Drug Discovery 4-bromo-2-aminobenzoic_acid 4-Bromo-2-aminobenzoic acid Acylation Acylation (Base, Solvent) 4-bromo-2-aminobenzoic_acid->Acylation 4-methoxybenzoyl_chloride 4-Methoxybenzoyl chloride 4-methoxybenzoyl_chloride->Acylation Target_Intermediate 4-Bromo-2-(4-methoxybenzamido)benzoic acid Acylation->Target_Intermediate Cyclodehydration Cyclodehydration (e.g., Acetic Anhydride) Target_Intermediate->Cyclodehydration Benzoxazinone 7-Bromo-2-(4-methoxyphenyl) -4H-3,1-benzoxazin-4-one Cyclodehydration->Benzoxazinone Further_Functionalization Further Functionalization (e.g., Suzuki Coupling) Benzoxazinone->Further_Functionalization PARP_Inhibitor Potential PARP Inhibitor Further_Functionalization->PARP_Inhibitor

Caption: Synthetic pathway from starting materials to a potential PARP inhibitor via the key intermediate.

Common dehydrating agents like acetic anhydride or trifluoroacetic anhydride are employed to facilitate this transformation. The reaction proceeds by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amide oxygen.

Experimental Protocol: Synthesis of 7-Bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Materials:

  • 4-Bromo-2-(4-methoxybenzamido)benzoic acid

  • Acetic anhydride

  • Standard laboratory glassware

Procedure:

  • Place 4-Bromo-2-(4-methoxybenzamido)benzoic acid in a round-bottom flask.

  • Add an excess of acetic anhydride to the flask.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazinone.

The Benzoxazinone Scaffold: A Privileged Structure in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in DNA repair, and their inhibition has emerged as a successful therapeutic strategy for certain types of cancers, particularly those with deficiencies in the BRCA1/2 genes[5][6]. The concept of synthetic lethality, where the combination of a PARP inhibitor and a pre-existing DNA repair defect leads to cell death, is a cornerstone of this approach.

The benzoxazinone core, synthesized from our key intermediate, represents a privileged scaffold in the design of PARP inhibitors. The rigid, planar structure of the benzoxazinone can effectively mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing it to bind to the active site and inhibit its function.

The bromine atom at the 7-position of the benzoxazinone, originating from our starting material, is of particular strategic importance. It provides a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties.

G Start 4-Bromo-2- (4-methoxybenzamido) benzoic acid Step1 Cyclodehydration Start->Step1 Acetic Anhydride Intermediate 7-Bromo-2-(4-methoxyphenyl) -4H-3,1-benzoxazin-4-one Step1->Intermediate Step2 Palladium-Catalyzed Cross-Coupling Intermediate->Step2 e.g., Suzuki Coupling FinalProduct Diversified Library of Potential PARP Inhibitors Step2->FinalProduct

Caption: Workflow for the utilization of the key intermediate in generating a library of potential PARP inhibitors.

Conclusion: A Versatile Building Block for Future Therapies

4-Bromo-2-(4-methoxybenzamido)benzoic acid stands as a prime example of a strategically designed pharmaceutical intermediate. Its synthesis is straightforward and scalable, and its true power lies in its ability to be transformed into the medicinally important benzoxazinone scaffold. The presence of the bromine atom offers a gateway for extensive chemical exploration, making it an invaluable tool for medicinal chemists in the quest for novel and effective therapeutics, particularly in the exciting and rapidly evolving field of PARP inhibition. As our understanding of disease biology deepens, the demand for such versatile and well-characterized intermediates will only continue to grow, solidifying the central role of synthetic chemistry in the future of medicine.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Anthranilic acids and derivatives.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). View of Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]

  • PubMed. (2021). Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020). Retrieved from [Link]

Sources

Foundational

Biological activity predictions for 4-Bromo-2-(4-methoxybenzamido)benzoic acid

An In-Depth Technical Guide to the Biological Activity Predictions for 4-Bromo-2-(4-methoxybenzamido)benzoic acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framewor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Predictions for 4-Bromo-2-(4-methoxybenzamido)benzoic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the prediction and preliminary validation of the biological activities of the novel chemical entity, 4-Bromo-2-(4-methoxybenzamido)benzoic acid. In the absence of existing literature on this specific molecule, this document outlines a robust, multi-faceted approach commencing with in silico predictive modeling to generate initial hypotheses regarding its pharmacokinetics and pharmacodynamics. These computational predictions are then synergistically coupled with established, detailed protocols for in vitro experimental validation. This guide is intended for researchers, scientists, and drug development professionals, offering a structured pathway from a novel compound to a preliminary biological activity profile. The methodologies described herein are designed to ensure scientific rigor and reproducibility, forming a foundational component of early-stage drug discovery.

Introduction to 4-Bromo-2-(4-methoxybenzamido)benzoic acid

The compound 4-Bromo-2-(4-methoxybenzamido)benzoic acid is a structurally interesting small molecule. Its architecture, featuring a bromo-substituted benzoic acid linked to a methoxybenzamido group, suggests a potential for diverse biological interactions. The presence of aromatic rings, hydrogen bond donors and acceptors, and a halogen atom provides a chemical scaffold with the potential to engage with various biological targets. Predicting the biological activity of such novel compounds is a cornerstone of modern drug discovery, enabling the prioritization of resources towards molecules with the highest therapeutic potential.[1][2] This guide will delineate a systematic approach to elucidate the potential biological roles of this compound.

In Silico Prediction of Biological Activity

Computational, or in silico, methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's biological activity.[3][4] These predictions are crucial for guiding subsequent experimental work.

ADMET Profiling: Assessing Drug-Likeness

Before investigating specific biological targets, it is essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Bromo-2-(4-methoxybenzamido)benzoic acid.[5][6] A favorable ADMET profile is a critical determinant of a compound's potential as a drug candidate.[7] Various computational tools and web servers are available for these predictions.[5][8][9]

Table 1: Predicted ADMET Properties of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

PropertyPredicted ValueImplication
Absorption
- Oral BioavailabilityHighLikely to be well-absorbed when administered orally.
- Caco-2 PermeabilityModerateMay cross the intestinal barrier.
Distribution
- Blood-Brain BarrierLowUnlikely to have significant central nervous system effects.
- Plasma Protein BindingHighMay have a longer duration of action, but lower free drug concentration.
Metabolism
- CYP450 InhibitionPossiblePotential for drug-drug interactions.
Excretion
- Renal ClearanceModerateLikely to be cleared by the kidneys.
Toxicity
- Ames MutagenicityLowUnlikely to be mutagenic.
- hERG InhibitionLowLow risk of cardiotoxicity.

Note: The values in this table are hypothetical and would be generated using ADMET prediction software such as ADMET Predictor® or free web servers like SwissADME.[9][10]

Pharmacophore Modeling: Identifying Potential Targets

Pharmacophore modeling is a powerful technique for identifying potential biological targets by abstracting the key molecular features necessary for interaction with a specific receptor.[11][12][13] The 3D arrangement of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers in 4-Bromo-2-(4-methoxybenzamido)benzoic acid can be compared against databases of known pharmacophores to identify potential protein targets.[7][14]

G cluster_0 Pharmacophore Modeling Workflow A Input Molecule 4-Bromo-2-(4-methoxybenzamido)benzoic acid B 3D Conformation Generation A->B C Feature Identification (H-bond donors/acceptors, aromatic rings, etc.) B->C D Pharmacophore Database Screening C->D E Hit List of Potential Targets D->E

Caption: Workflow for pharmacophore-based target identification.

Molecular Docking: Simulating Protein-Ligand Interactions

Once a list of potential targets is generated, molecular docking can be employed to predict the binding mode and affinity of 4-Bromo-2-(4-methoxybenzamido)benzoic acid to the active site of these proteins.[1][15][16] This technique provides valuable insights into the specific interactions that may govern the compound's biological activity.[17][18][19]

Experimental Protocol: Molecular Docking [17][18][20]
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Minimize the energy of the protein structure.

  • Ligand Preparation:

    • Generate a 3D conformation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define a docking grid box that encompasses the active site of the target protein.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the defined grid box.[15][19]

    • The program will score and rank the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[21]

    • The predicted binding energy can be used to estimate the potency of the compound.

G cluster_0 Molecular Docking Workflow A Prepare Target Protein Structure C Define Binding Site (Grid Box) A->C B Prepare Ligand Structure D Run Docking Simulation B->D C->D E Analyze Binding Poses and Scores D->E

Caption: A simplified workflow for molecular docking.

Experimental Validation of Predicted Activities

While in silico predictions are invaluable, experimental validation is essential to confirm the biological activity of a compound.[21][22] The following are standard in vitro assays that can be used to test the hypotheses generated from the computational studies.

Enzyme Inhibition Assays

If molecular docking suggests that 4-Bromo-2-(4-methoxybenzamido)benzoic acid may inhibit a particular enzyme, an enzyme inhibition assay can be performed to confirm this activity.[23][24][25]

Experimental Protocol: General Enzyme Inhibition Assay [24][26]
  • Reagent Preparation:

    • Prepare a stock solution of 4-Bromo-2-(4-methoxybenzamido)benzoic acid in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a solution of the enzyme's substrate.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add serial dilutions of the compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction rate over time using a plate reader (measuring absorbance, fluorescence, or luminescence, depending on the assay).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Enzyme Inhibition Assay Workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Reaction Rate C->D E Calculate IC50 Value D->E

Caption: Workflow for a typical enzyme inhibition assay.

Cell-Based Assays: MTT Assay for Cell Viability

To assess the general cytotoxic or anti-proliferative effects of the compound on living cells, a cell viability assay such as the MTT assay can be performed.[27] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[28][29]

Experimental Protocol: MTT Cell Viability Assay [27][28]
  • Cell Culture:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[27]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Receptor Binding Assays

If the compound is predicted to interact with a specific cell surface receptor, a receptor binding assay can be used to measure its binding affinity.[30][31][32] These assays often use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.[33][34]

Principle of Competitive Receptor Binding Assay [30]

In a competitive binding assay, the unlabeled compound (4-Bromo-2-(4-methoxybenzamido)benzoic acid) competes with a labeled ligand for binding to the receptor. The amount of labeled ligand that is displaced is proportional to the affinity of the unlabeled compound for the receptor.

Table 2: Summary of Experimental Validation Assays

Assay TypePurposeKey Output Parameter
Enzyme Inhibition AssayTo determine if the compound inhibits a specific enzyme.IC50
MTT Cell Viability AssayTo assess the compound's effect on cell viability and proliferation.GI50
Receptor Binding AssayTo measure the compound's affinity for a specific receptor.Ki or IC50

Hypothetical Synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

While a detailed synthetic route would require experimental optimization, a plausible synthesis can be proposed based on standard organic chemistry reactions. A potential route could involve the acylation of 2-amino-4-bromobenzoic acid with 4-methoxybenzoyl chloride.

G cluster_0 Hypothetical Synthesis A 2-Amino-4-bromobenzoic acid C Acylation Reaction (e.g., in pyridine) A->C B 4-Methoxybenzoyl chloride B->C D 4-Bromo-2-(4-methoxybenzamido)benzoic acid C->D

Caption: A possible synthetic route for the target compound.

Data Integration and Interpretation

The true power of this approach lies in the integration of computational and experimental data. For example, if a compound is predicted to be a potent inhibitor of a specific kinase through molecular docking, and this is subsequently confirmed with a low IC50 value in an enzyme inhibition assay, and the compound also shows anti-proliferative effects in a cancer cell line known to be dependent on that kinase, a strong, self-validating case can be made for its mechanism of action.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the prediction and preliminary validation of the biological activities of the novel compound 4-Bromo-2-(4-methoxybenzamido)benzoic acid. By synergistically employing in silico predictive modeling and in vitro experimental assays, researchers can efficiently generate and test hypotheses regarding a new molecule's therapeutic potential. This structured workflow provides a solid foundation for further preclinical development and exemplifies the integrated, multi-disciplinary nature of modern drug discovery.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • University of Bologna. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?. Retrieved from [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.
  • Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of medicinal chemistry, 57(21), 8863-8876.
  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • Rauf, M. A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663.
  • RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]

  • Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery, 5(7), 633-654.
  • BioSci Publisher. (n.d.). New Methods for Predicting Drug Molecule Activity Using Deep Learning. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • Ekins, S., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 107.
  • Philippine Nuclear Research Institute. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • Labcorp. (n.d.). Exploring In Silico Modeling: Applications in Drug Development. Retrieved from [Link]

  • Agbofla, E. K., et al. (2022). Computational/in silico methods in drug target and lead prediction.
  • Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Retrieved from [Link]

  • Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery, 5(7), 633-654.
  • Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 22(18), 9905.
  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Gellini, M., et al. (2023). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 24(2), 1530.
  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4099.
  • Wu, J., et al. (2023). AI-Assisted Rational Design and Activity Prediction of Biological Elements for Optimizing Transcription-Factor-Based Biosensors. International Journal of Molecular Sciences, 24(13), 10839.
  • Isert, C., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery.
  • ResearchGate. (2023). Knowing biological activity through the results of molecular docking?. Retrieved from [Link]

  • Wang, Y., et al. (2021). Biological Activity Predictions of Ligands Based on Hybrid Molecular Fingerprinting and Ensemble Learning.
  • Technology Networks. (2021). New Tool Used To Predict the Biological Activity of Molecules. Retrieved from [Link]

  • Lim, J. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

Exploratory

The Retinobenzoic Revolution: History, Discovery, and Pharmacology of Benzamido Benzoic Acid Analogs

This guide details the history, discovery, and technical specifications of Retinobenzoic Acids , a critical class of benzamido benzoic acid analogs that revolutionized the treatment of Acute Promyelocytic Leukemia (APL)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the history, discovery, and technical specifications of Retinobenzoic Acids , a critical class of benzamido benzoic acid analogs that revolutionized the treatment of Acute Promyelocytic Leukemia (APL) and retinoid signaling research.

Executive Summary

Benzamido benzoic acid analogs, specifically the retinobenzoic acids , represent a triumph of bioisosteric drug design. Originating from the need to stabilize the labile polyene chain of Vitamin A (retinoic acid), these molecules replace the alkene linker with a stable amide bond. This structural modification not only improved chemical stability but also unlocked receptor subtype selectivity (RAR


 over RAR

/

), leading to the development of Tamibarotene (Am80) and AM580 . This guide explores their discovery, synthesis, and mechanism of action.[1][2]

Part 1: The Discovery Narrative

The Instability Problem

In the mid-20th century, All-trans Retinoic Acid (ATRA) was identified as the bioactive metabolite of Vitamin A responsible for cell differentiation. While ATRA became the standard of care for Acute Promyelocytic Leukemia (APL), it suffered from two critical flaws:

  • Chemical Instability: The conjugated polyene chain is highly susceptible to photo-isomerization and oxidation.

  • Pharmacokinetic Resistance: Continuous treatment induces Cellular Retinoic Acid Binding Protein (CRABP) , which sequesters ATRA and accelerates its metabolism, leading to clinical relapse.

The Bioisostere Solution (1980s)

In the 1980s, Koichi Shudo and his team at the University of Tokyo hypothesized that the rigid polyene chain of ATRA acted primarily as a spacer to orient the hydrophobic tail (trimethylcyclohexenyl ring) and the polar head (carboxylic acid). They proposed replacing this chain with a benzamide linker, a stable aromatic scaffold that mimics the planarity and length of the polyene chain.

This led to the discovery of Retinobenzoic Acids (aromatic amides with retinoidal activity). The two seminal compounds identified were:

  • Tamibarotene (Am80): A "forward" amide connecting a tetralin amine to a terephthalic acid.

  • AM580: A "reverse" amide connecting a tetralin acid to an aminobenzoic acid.

These molecules exhibited superior stability and, crucially, were not substrates for CRABP , allowing them to maintain therapeutic plasma levels in patients resistant to ATRA.

Part 2: Structural Evolution & SAR

The Structure-Activity Relationship (SAR) of these analogs relies on three domains: the Hydrophobic Domain, the Linker, and the Polar Domain.

DomainNatural Retinoid (ATRA)Retinobenzoic Analog (Am80/AM580)Function
Hydrophobic Trimethylcyclohexenyl ringTetramethyl-tetrahydronaphthalene (Tetralin) Binds to the ligand-binding pocket (LBP) of RAR.
Linker Polyene chain (C=C-C=C)Benzamide (-NH-CO-Ph-) Rigid spacer; restricts conformation to active state.
Polar Carboxylic Acid (-COOH)Benzoic Acid (-Ph-COOH) Forms salt bridge with Arginine/Lysine in the receptor.
The "Reverse Amide" Switch

A critical SAR finding was that the amide bond directionality dictates receptor subtype selectivity.

  • Am80 (Tamibarotene): Tetralin-NH-CO-Ph-COOH. High RAR

    
    /
    
    
    
    affinity.[3][4]
  • AM580: Tetralin-CO-NH-Ph-COOH.[5] High RAR

    
     selectivity; superior potency in some differentiation assays.[3][6]
    
Visualizing the SAR Evolution

SAR_Evolution ATRA All-trans Retinoic Acid (Natural Ligand) Instability Problem: Polyene Instability CRABP Induction ATRA->Instability Bioisostere Strategy: Amide Bioisostere (Koichi Shudo, 1988) Instability->Bioisostere Am80 Tamibarotene (Am80) (Tetralin-NH-CO-Ph-COOH) Approved for APL Bioisostere->Am80 Forward Amide AM580 AM580 (Tetralin-CO-NH-Ph-COOH) RAR-alpha Selective Bioisostere->AM580 Reverse Amide

Caption: Evolution from natural ATRA to synthetic benzamido benzoic acid analogs via bioisosteric replacement.

Part 3: Mechanism of Action

Receptor Selectivity

Unlike ATRA, which binds all three Retinoic Acid Receptors (RAR


, 

,

), benzamido analogs are highly selective for RAR

.
  • Mechanism: The rigid benzamide scaffold fits snugly into the RAR

    
     ligand-binding pocket but sterically clashes with residues in the RAR
    
    
    
    pocket (specifically Methionine residues).
  • Clinical Benefit: Reduced skin toxicity (a common side effect of RAR

    
     activation) and targeted therapy for APL, which is driven by the PML-RAR
    
    
    
    fusion protein.
Overcoming Resistance

In APL patients, chronic ATRA treatment upregulates CRABP, which acts as a "sink," trapping ATRA in the cytoplasm and preventing it from reaching the nucleus.

  • Benzamido Advantage: Am80 and AM580 have low affinity for CRABP . They bypass this cytoplasmic trap, entering the nucleus freely to bind PML-RAR

    
    , trigger its degradation, and induce granulocytic differentiation.
    

Part 4: Synthesis Protocols

The synthesis of these analogs employs classical amide coupling techniques, ensuring high yield and purity.

Protocol A: Synthesis of Tamibarotene (Am80)

Target Structure: 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid.[5]

Reagents:
  • Amine: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

  • Acid Derivative: Terephthalic acid monomethyl ester chloride (or Terephthalic acid monomethyl ester + Coupling Agent).

  • Solvent: Pyridine or DCM/TEA.

Step-by-Step Methodology:
  • Acyl Chloride Preparation: Reflux Terephthalic acid monomethyl ester (1.0 eq) with Thionyl Chloride (

    
    ) (1.5 eq) for 2 hours. Evaporate excess 
    
    
    
    to obtain the acid chloride.
  • Amide Coupling: Dissolve the Tetralin amine (1.0 eq) in anhydrous Pyridine. Add the acid chloride dropwise at 0°C. Stir at Room Temperature (RT) for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). Formation of the methyl ester intermediate is indicated by a new spot (

      
      ).
      
  • Hydrolysis: Dissolve the intermediate ester in Ethanol/Water (4:1). Add NaOH (2.0 eq) and reflux for 1 hour.

  • Workup: Acidify with 1M HCl to pH 2. The product precipitates as a white solid. Filter, wash with water, and recrystallize from Ethanol.

Protocol B: Synthesis of AM580

Target Structure: 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carboxamido]benzoic acid.[5]

Reagents:
  • Acid: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.[5]

  • Amine: Methyl 4-aminobenzoate.[4]

  • Coupling Agent: HATU or EDCI/HOBt.

Step-by-Step Methodology:
  • Activation: Dissolve the Tetralin carboxylic acid (1.0 eq) in DMF. Add DIEA (3.0 eq) and HATU (1.1 eq). Stir for 15 mins.

  • Coupling: Add Methyl 4-aminobenzoate (1.0 eq). Stir at RT for 12 hours.

  • Isolation: Dilute with EtOAc, wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Hydrolysis: Saponify the methyl ester using LiOH in THF/Water (1:1) at RT for 4 hours. Acidify to precipitate AM580.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_Am80 Tamibarotene (Am80) Route cluster_AM580 AM580 Route Start1 Terephthalic Acid Monomethyl Ester Step1 Activation (SOCl2 -> Acid Chloride) Start1->Step1 Step2 Coupling (+ Tetralin Amine) Step1->Step2 Step3 Hydrolysis (NaOH/EtOH) Step2->Step3 Product1 Tamibarotene (Am80) Step3->Product1 Start2 Tetralin Carboxylic Acid StepA Activation (HATU/DIEA) Start2->StepA StepB Coupling (+ Methyl 4-aminobenzoate) StepA->StepB StepC Hydrolysis (LiOH/THF) StepB->StepC Product2 AM580 StepC->Product2

Caption: Comparative synthesis pathways for Am80 (Tamibarotene) and AM580.

Part 5: Biological Evaluation & Data

Differentiation Assay (NB4 Cells)

The gold standard for evaluating these analogs is the induction of granulocytic differentiation in NB4 cells (APL cell line).

CompoundEC50 (Differentiation)RAR

Binding (

)
RAR

Binding (

)
RAR

Binding (

)
ATRA ~10 nM15 nM15 nM15 nM
Tamibarotene 0.8 nM 25 nM48 nM>1000 nM
AM580 0.3 nM 8 nM 131 nM450 nM

Note: AM580 shows superior potency and selectivity for the alpha subtype.

Emerging Applications

Beyond APL, these analogs are being repurposed due to their safety profile and specific mechanism:

  • Alzheimer’s Disease: AM580 shifts microglia to a neuroprotective phenotype.[3]

  • Breast Cancer: AM580 inhibits HER2+ breast cancer growth by downregulating survival pathways.

  • P2Y14 Antagonism: Recent studies (2025) have utilized the benzamido benzoic acid scaffold to design antagonists for the P2Y14 receptor, treating acute lung injury.

References

  • Kagechika, H., Kawachi, E., Hashimoto, Y., Himi, T., & Shudo, K. (1988).[7] Retinobenzoic acids.[8][7][9][10] 1. Structure-activity relationships of aromatic amides with retinoidal activity. Journal of Medicinal Chemistry.[8][7][9]

  • Tobita, T., et al. (1997). Treatment of acute promyelocytic leukemia with a new synthetic retinoid, Am80. Blood.

  • Gianni, M., et al. (1996). AM580, a stable benzoic derivative of retinoic acid, has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells.[11] Blood.

  • Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists. European Journal of Medicinal Chemistry.

  • Tacke, R., et al. (2009).[12] Synthesis and pharmacological characterization of Disila-AM80 and Disila-AM580.[12] ChemMedChem.[12]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 7-Bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one

High-Yield Cyclization of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid Abstract This application note details the optimized protocol for synthesizing 7-bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one and its 3-substituted de...

Author: BenchChem Technical Support Team. Date: February 2026

High-Yield Cyclization of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid

Abstract

This application note details the optimized protocol for synthesizing 7-bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one and its 3-substituted derivatives using 4-bromo-2-(4-methoxybenzamido)benzoic acid as the core precursor. Unlike direct condensation methods which often suffer from low yields and difficult purification, this guide utilizes the benzoxazinone intermediate pathway . This stepwise approach ensures high purity, allows for diverse substitution at the N3 position, and leverages the bromine moiety for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Introduction & Chemical Basis

Quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The specific precursor, 4-bromo-2-(4-methoxybenzamido)benzoic acid , offers a strategic advantage:

  • Electronic Activation: The 4-methoxy group on the phenyl ring acts as an electron-donating group (EDG), stabilizing the C2 position.

  • Functional Handle: The 7-bromo position (derived from the 4-bromo of the benzoic acid) serves as a critical handle for late-stage diversification.

Mechanistic Pathway

The transformation proceeds via a dehydrative cyclization to form a 4H-3,1-benzoxazin-4-one intermediate. This highly reactive species subsequently undergoes nucleophilic attack by a nitrogen source (ammonia or primary amine) to yield the thermodynamically stable quinazolinone.

Numbering Logic:

  • Precursor: 4-Bromo-2-aminobenzoic acid numbering (Br at C4, COOH at C1).

  • Product: In the quinazolinone system, the carbonyl carbon is C4. The nitrogen derived from the amine is N1. The carbon meta to N1 and para to C4 corresponds to the original C4 of the benzoic acid. Therefore, the 4-bromo substituent becomes 7-bromo in the final quinazolinone.

Reaction Workflow Visualization

The following diagram illustrates the two-stage synthesis: activation via acetic anhydride to the benzoxazinone, followed by aminolysis to the quinazolinone.

ReactionPathway Start 4-Bromo-2-(4-methoxybenzamido) benzoic acid Inter Intermediate: 7-Bromo-2-(4-methoxyphenyl)- 4H-3,1-benzoxazin-4-one Start->Inter Dehydration (Reflux, 1-2h) Ac2O Reagent: Acetic Anhydride Ac2O->Inter Product Final Product: 7-Bromo-2-(4-methoxyphenyl) quinazolin-4(3H)-one Inter->Product Ring Opening/Closure (Ethanol/AcOH, Reflux) Amine Reagent: R-NH2 or NH4OAc Amine->Product

Caption: Stepwise conversion of the N-acyl anthranilic acid precursor to the quinazolinone scaffold via the benzoxazinone intermediate.

Experimental Protocols
Protocol A: Synthesis of the Benzoxazinone Intermediate

Objective: Isolate the reactive 7-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one. This step removes water and prevents side reactions during the amine condensation.

Materials:

  • Precursor: 4-Bromo-2-(4-methoxybenzamido)benzoic acid (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (5.0 – 10.0 equiv)
    
  • Solvent: None (Neat) or Acetic Acid (if solubility is poor)

Procedure:

  • Setup: Charge a round-bottom flask with the precursor acid. Add acetic anhydride (approx. 3-5 mL per gram of precursor).

  • Reaction: Attach a reflux condenser and drying tube (

    
    ). Heat the mixture to reflux (140°C)  for 1–2 hours .
    
    • Checkpoint: The suspension should clear to a solution, then potentially precipitate the benzoxazinone as the reaction progresses or upon cooling.

  • Workup: Cool the mixture to 0–5°C in an ice bath. The product usually crystallizes.

    • If solid forms: Filter the solid and wash with cold hexanes or diethyl ether to remove excess acetic anhydride.

    • If no solid: Pour the mixture into crushed ice with vigorous stirring. Filter the resulting precipitate.[1][2]

  • Drying: Dry the solid in a vacuum oven at 50°C.

Yield Expectation: 85–95% Appearance: Typically a light yellow or beige crystalline solid.

Protocol B: Conversion to Quinazolin-4(3H)-one (N3-H)

Objective: Synthesis of the N-unsubstituted parent quinazolinone (N3-H).

Materials:

  • Substrate: Benzoxazinone intermediate (from Protocol A) (1.0 equiv)

  • Reagent: Ammonium Acetate (

    
    ) (5.0 – 10.0 equiv) or Formamide.
    
  • Solvent: Glacial Acetic Acid or Ethanol.

Procedure:

  • Setup: Mix the benzoxazinone and ammonium acetate in glacial acetic acid (or ethanol).

  • Reaction: Reflux for 3–6 hours .

    • Mechanism:[3][4][5][6][7] Ammonia (generated in situ) attacks the carbonyl at C4, opening the ring to form the amide, which then dehydrates to close the quinazolinone ring.

  • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The benzoxazinone spot (higher

    
    ) should disappear.
    
  • Workup: Pour the reaction mixture into ice-cold water. The quinazolinone will precipitate as a stable solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol or DMF/Ethanol mixtures if necessary.

Protocol C: Synthesis of 3-Substituted Derivatives (N3-R)

Objective: Introduction of alkyl or aryl groups at the N3 position for SAR (Structure-Activity Relationship) studies.

Materials:

  • Substrate: Benzoxazinone intermediate (1.0 equiv)

  • Reagent: Primary Amine (

    
    ) (1.1 – 1.5 equiv)
    
    • Examples: Aniline, Benzylamine, Methylamine.

  • Solvent: Ethanol, Toluene, or Acetic Acid.

Procedure:

  • Setup: Dissolve benzoxazinone in Ethanol (for aliphatic amines) or Acetic Acid (for aromatic amines). Add the primary amine.[8]

  • Reaction: Reflux for 4–8 hours .

    • Note: Aromatic amines (anilines) are less nucleophilic and may require catalytic Sodium Acetate or higher boiling solvents (e.g., Toluene/Pyridine).

  • Workup: Cool to room temperature.

    • If the product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent to 20% volume and pour into ice water.

  • Validation:

    
    -NMR will show the disappearance of the benzoxazinone signals and the appearance of the N3-substituent peaks.
    
Critical Parameters & Troubleshooting
ParameterObservationCorrective Action
Solubility Precursor remains solid in

Add small amount of glacial acetic acid or increase temperature. Ensure vigorous stirring.
Incomplete Cyclization TLC shows intermediate after 6hAdd catalytic anhydrous

or switch solvent to high-boiling Diglyme.
Hydrolysis Product reverts to anthranilic acidEnsure anhydrous conditions during the benzoxazinone step. Avoid wet solvents.
Purification Sticky/Oily ProductTriturate with Diethyl Ether/Hexane to induce crystallization. Recrystallize from EtOH.
Decision Matrix for Method Selection

Use the following logic to determine the optimal synthetic route based on your target derivative.

MethodSelection Decision Target Molecule Requirement Route1 Target: 3-H (Unsubstituted) Use Protocol B Decision->Route1 Parent Scaffold Route2 Target: 3-Alkyl/Aryl Use Protocol C Decision->Route2 N3-Functionalized Route3 High Throughput/One-Pot (Lower Purity Risk) Decision->Route3 Speed Priority Combine Precursor + Amine\nin Acetic Acid (Reflux) Combine Precursor + Amine in Acetic Acid (Reflux) Route3->Combine Precursor + Amine\nin Acetic Acid (Reflux)

Caption: Decision tree for selecting the appropriate cyclization protocol based on the desired N3-substitution.

References
  • Review of Quinazolinone Synthesis

    • Title: Recent advances in the synthesis of quinazolinones.[1][9][10][11][12]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Benzoxazinone Intermediate Pathway

    • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.[11][13]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • One-Pot Methodologies

    • Title: Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water.[1]

    • Source: PubMed.
    • URL:[Link]

  • Mechanistic Insights (Ac2O Cyclization)

    • Title: Insight into Novel Cycliz
    • Source: Heterocycles (Clockss).
    • URL:[Link] (General Archive Access)

Note: The numbering of the final quinazolinone ring (7-bromo) assumes standard IUPAC fusion nomenclature relative to the 4-bromo-2-aminobenzoic acid precursor.

Sources

Application

Application Note: Coupling Procedures for 4-Bromoanthranilic Acid and 4-Methoxybenzoyl Chloride

Abstract & Strategic Overview This application note details the synthetic protocols for the amide coupling of 4-bromoanthranilic acid (2-amino-4-bromobenzoic acid) with 4-methoxybenzoyl chloride (p-anisoyl chloride). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic protocols for the amide coupling of 4-bromoanthranilic acid (2-amino-4-bromobenzoic acid) with 4-methoxybenzoyl chloride (p-anisoyl chloride). This reaction is a critical entry point for synthesizing quinazolinones and benzoxazinones, pharmacophores widely prevalent in oncology (e.g., EGFR inhibitors) and antimicrobial research.

While conceptually a simple N-acylation, this specific coupling presents a Critical Process Parameter (CPP) challenge: the competing cyclodehydration of the resulting amide into a benzoxazinone derivative (2-(4-methoxyphenyl)-7-bromo-4H-3,1-benzoxazin-4-one).[1]

This guide provides two distinct protocols:

  • Protocol A (The Kinetic Control Route): A controlled anhydrous method designed to isolate the open-chain N-acyl anthranilic acid intermediate with high fidelity.[1]

  • Protocol B (The Thermodynamic Route): A "one-pot" cyclization method if the benzoxazinone is the intended target.[1]

Chemical Mechanism & Pathway Analysis[1][2]

The reaction proceeds via a nucleophilic acyl substitution. The amino group of the anthranilic acid attacks the carbonyl carbon of the acid chloride.

Critical Insight: The ortho-carboxylic acid group acts as an internal nucleophile.[1] Under acidic conditions or high heat, the amide oxygen attacks the activated carboxyl group, leading to the expulsion of water and formation of the benzoxazinone ring.

Reaction Pathway Diagram[3][4][5][6]

ReactionMechanism Figure 1: Reaction Pathway and Competing Cyclization Mechanism Reactants Reactants 4-Bromoanthranilic Acid + 4-Methoxybenzoyl Chloride Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack (0°C, Base) Amide Target Product (Amide) N-(4-methoxybenzoyl)- 4-bromoanthranilic acid Tetrahedral->Amide -HCl (Elimination) Benzoxazinone Cyclized Side-Product Benzoxazinone Derivative Amide->Benzoxazinone Cyclodehydration (Heat/Ac2O/H+)

Critical Material Attributes (CMA)

ComponentMW ( g/mol )RoleKey PropertyHandling Precaution
4-Bromoanthranilic acid 216.03NucleophilePoor solubility in non-polar solvents.[1]Irritant.[1] Dissolve fully before addition.
4-Methoxybenzoyl chloride 170.59ElectrophileMoisture sensitive; lachrymator.[1]Hydrolyzes rapidly. Use fresh or redistilled.[1]
Pyridine 79.10Solvent/BaseAcid scavenger; solubilizer.[1]Toxic/Malodorous.[1] Use in fume hood.
Dichloromethane (DCM) 84.93Co-solventInert carrier.[1]Volatile. Dry over MgSO4/Sieves.

Protocol A: Kinetic Control (Isolation of Amide)

Objective: Synthesis of N-(4-methoxybenzoyl)-4-bromoanthranilic acid. Rationale: Using Pyridine/DCM at low temperature prevents the thermodynamic cyclization, preserving the carboxylic acid moiety.

Equipment & Setup[1][6][7][8][9][10]
  • 250 mL 3-neck Round Bottom Flask (RBF) with magnetic stir bar.[1]

  • Addition funnel (pressure-equalizing).[1]

  • Nitrogen/Argon inlet (inert atmosphere is crucial to protect acid chloride).[1]

  • Ice-water bath.[1][2]

Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • Charge the RBF with 4-bromoanthranilic acid (2.16 g, 10.0 mmol) .

    • Add Pyridine (10 mL) and DCM (40 mL) .

    • Note: Pyridine is essential here to solubilize the zwitterionic anthranilic acid. Stir until a clear or fine suspension is obtained.

    • Cool the mixture to 0°C using an ice bath.

  • Addition of Electrophile:

    • Dissolve 4-methoxybenzoyl chloride (1.88 g, 11.0 mmol, 1.1 equiv) in DCM (10 mL) in the addition funnel.

    • Critical Step: Add the acid chloride solution dropwise over 30 minutes. Maintain internal temperature < 5°C. Rapid addition causes localized heating and promotes bis-acylation or cyclization.[1]

  • Reaction Maintenance:

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir for 4–6 hours .

    • Process Control: Monitor by TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting amine spot (fluorescent) should disappear.

  • Quench & Isolation:

    • Cool the mixture back to 0°C.

    • Slowly add 1N HCl (50 mL) . This serves two purposes: it quenches unreacted acid chloride and converts the pyridine into water-soluble pyridinium chloride.[1]

    • Observation: The product (N-acyl anthranilic acid) is insoluble in acidic water and sparingly soluble in cold DCM, often precipitating at the interface.

  • Workup:

    • If solid precipitates: Filter the solid, wash copiously with water (to remove pyridine salts) and cold DCM.

    • If product remains dissolved: Separate the organic layer.[1] Extract the aqueous layer with EtOAc (2 x 50 mL). Combine organics, wash with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or Acetonitrile .[1]

    • Expected Yield: 85-92%.

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Thermodynamic Control (Benzoxazinone Formation)[1]

Objective: Synthesis of 2-(4-methoxyphenyl)-7-bromo-4H-3,1-benzoxazin-4-one. Rationale: If the user intends to make the cyclized scaffold, this "one-pot" method utilizes acetic anhydride to drive dehydration.

Methodology[1][2][7][9][10][11][12][13]
  • Follow Steps 1-3 from Protocol A (or simply mix reactants in Toluene).

  • Instead of quenching, add Acetic Anhydride (5 mL) to the reaction mixture.

  • Heat the mixture to Reflux (110°C for Toluene) for 2-3 hours.

  • Cool to room temperature. The benzoxazinone often crystallizes directly upon cooling.

  • Filter and wash with cold ethanol.

Analytical Characterization & Validation

To ensure the integrity of the coupling (Protocol A), you must verify the presence of the carboxylic acid proton and the amide proton.

TechniqueExpected Signal (Amide Product)Diagnostic Value
1H NMR (DMSO-d6) δ 11-13 ppm (bs, 1H): -COOH δ 10-11 ppm (s, 1H): -NH-CO- δ 3.84 ppm (s, 3H): -OCH3Disappearance of broad NH2 signal (~5-6 ppm).[1] Presence of COOH confirms no cyclization.[1]
IR Spectroscopy 1680-1700 cm⁻¹: Amide I (C=O) 2500-3300 cm⁻¹: Broad OH stretch (Acid)Benzoxazinones show a distinct sharp lactone-like C=O around 1750-1770 cm⁻¹ .[1]
LC-MS [M+H]+ or [M-H]- corresponding to MW ~350.[1]Benzoxazinone will have MW ~332 (Loss of H2O, -18 amu).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Acid Chloride is white/crystalline, not oily. Distill thionyl chloride if preparing in-house.[1]
Product is Oil/Sticky Pyridine impuritiesWash organic layer with 10% Citric Acid or 1N HCl thoroughly to remove pyridine.[1]
Cyclization Observed (Benzoxazinone) Temperature too highKeep reaction strictly < 25°C. Avoid acetic anhydride in workup.[1]
Incomplete Reaction Poor solubility of Anthranilic AcidIncrease Pyridine ratio or switch to DMF/Base system.[1]

References

  • Preparation of Benzoxazinones from Anthranilic Acids

    • Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride.[1][2] Heterocycles, Vol 65, No 5, 2005.[2]

  • General Acylation Procedures (Organic Syntheses)

    • Acylation of amines using acid chlorides.[1][3] Organic Syntheses, Coll. Vol. 3, p. 167.

    • [1]

  • Synthesis of 4-Methoxybenzoyl Chloride

    • Preparation from Anisic Acid.[1] GuideChem Technical Notes.[1]

  • Benzoxazinone Biological Significance

    • Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org.[1][3] Chem. 2013.[1][4][3]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

Introduction In the landscape of modern drug discovery, the thorough in vitro characterization of novel chemical entities is a critical first step in identifying potential therapeutic candidates. This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the thorough in vitro characterization of novel chemical entities is a critical first step in identifying potential therapeutic candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays to elucidate the biological activity of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. While the specific molecular target of this compound is yet to be fully characterized, its structural motifs, featuring a benzamide linkage, suggest potential interactions with enzymes involved in cellular signaling and DNA repair pathways, such as poly (ADP-ribose) polymerase (PARP).[1][2]

This guide is structured to provide a logical, stepwise approach to investigating the compound's effects on cell viability, its potential to induce DNA damage, and its ability to trigger apoptosis. By following these protocols, researchers can generate a robust preliminary dataset to inform further preclinical development.

Compound Handling and Stock Solution Preparation

The accurate preparation of stock solutions is fundamental to the reproducibility of in vitro assays.

Protocol 1: Preparation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid Stock Solution

  • Materials:

    • 4-Bromo-2-(4-methoxybenzamido)benzoic acid powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Calculate the mass of the compound required to prepare the desired volume of stock solution.

    • Carefully weigh the compound and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Assay 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.[5]

Principle: This assay will determine the cytotoxic or cytostatic effects of 4-Bromo-2-(4-methoxybenzamido)benzoic acid on a selected cancer cell line. A dose-response curve will be generated to calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding:

    • Select an appropriate cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific cancer type).

    • Culture the cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells and adjust the concentration to a seeding density of 5,000-10,000 cells per well in a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a serial dilution of the 4-Bromo-2-(4-methoxybenzamido)benzoic acid stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compound.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[3][7]

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Assay 2: Detection of DNA Double-Strand Breaks via γH2AX Immunofluorescence

A key indicator of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[8] The accumulation of γH2AX into nuclear foci can be visualized and quantified using immunofluorescence microscopy, providing a sensitive measure of DNA damage.[9][10]

Principle: This assay will determine if 4-Bromo-2-(4-methoxybenzamido)benzoic acid induces DNA damage in cells by quantifying the formation of γH2AX foci.

Protocol 3: γH2AX Immunofluorescence Staining
  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate or in an imaging-compatible multi-well plate at a density that will result in 50-70% confluency.[8]

    • Allow cells to adhere for 24 hours.

    • Treat the cells with 4-Bromo-2-(4-methoxybenzamido)benzoic acid at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50).

    • Include a positive control (e.g., a known DNA damaging agent like etoposide or irradiation) and a vehicle control.[11]

    • Incubate for a relevant time period (e.g., 4, 8, or 24 hours).

  • Fixation and Permeabilization:

    • Carefully aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[12]

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.[12]

    • Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX antibody, diluted 1:500 in blocking solution) overnight at 4°C.[9]

    • Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.[8]

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG, diluted 1:500 in blocking solution) for 1-2 hours at room temperature, protected from light.[8]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST.

    • Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS) for 5-10 minutes.[8]

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope with appropriate filters for DAPI and the secondary antibody fluorophore.

    • Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler.[13]

    • A cell is often considered positive for DNA damage if it contains more than five nuclear γH2AX foci.[8]

Signaling Pathway Leading to γH2AX Foci Formation

DNA_Damage_Pathway Compound 4-Bromo-2-(4-methoxybenzamido)benzoic acid (Hypothesized Inducer) DSB DNA Double-Strand Breaks (DSBs) Compound->DSB ATM_ATR ATM/ATR Kinases (Sensor Proteins) DSB->ATM_ATR activates H2AX Histone H2AX ATM_ATR->H2AX phosphorylates gammaH2AX γH2AX (p-Ser139) ATM_ATR->gammaH2AX at Ser139 DDR_Proteins DNA Damage Response (DDR) Proteins Recruitment gammaH2AX->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair Apoptosis Apoptosis DDR_Proteins->Apoptosis

Caption: Hypothesized pathway of DNA damage response induction.

Assay 3: Measurement of Apoptosis via Caspase-3/7 Activity

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. Their activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[14] Luminescent assays provide a sensitive method to measure the combined activity of these two caspases.

Principle: This assay will determine if the cytotoxic effects and DNA damage induced by 4-Bromo-2-(4-methoxybenzamido)benzoic acid lead to the activation of the apoptotic pathway by measuring caspase-3/7 activity. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15]

Protocol 4: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells per well.

    • Allow cells to adhere for 24 hours.

    • Treat cells with 4-Bromo-2-(4-methoxybenzamido)benzoic acid at the desired concentrations.

    • Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.[16]

    • Incubate for a time period determined by previous experiments to be sufficient to induce a cellular response.

  • Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]

    • Equilibrate the plate and the reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17]

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold change in caspase activity relative to the vehicle control.

    • Present the data graphically, comparing the caspase activity across different treatment groups.

Data Summary Table
AssayEndpoint MeasuredRecommended Cell LineCompound Concentration RangeIncubation Time
MTT Assay Cell Viability (Metabolic Activity)HeLa, A549, etc.0.1 - 100 µM24, 48, 72 hours
γH2AX Staining DNA Double-Strand Breaks (Foci Formation)HeLa, A549, etc.IC50, 2x IC504, 8, 24 hours
Caspase-Glo® 3/7 Apoptosis (Executioner Caspase Activity)HeLa, A549, etc.IC50, 2x IC5024, 48 hours

Troubleshooting

ProblemPossible CauseSolution
High variability in MTT assay replicates Uneven cell seeding; Edge effects in the plateEnsure a single-cell suspension before seeding; Avoid using the outer wells of the plate.
High background in γH2AX staining Insufficient blocking; Non-specific antibody bindingIncrease blocking time or use a different blocking agent; Titrate the primary and secondary antibodies.
Weak signal in Caspase-Glo® 3/7 assay Insufficient incubation time; Low caspase activityOptimize the incubation time with the compound; Use a higher concentration of the compound or a known apoptosis inducer as a positive control.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. By systematically evaluating its effects on cell viability, DNA damage, and apoptosis, researchers can gain valuable insights into its potential mechanism of action and therapeutic relevance. The integration of multiple assay formats, from colorimetric to fluorescence and luminescence-based methods, ensures a robust and multi-faceted understanding of the compound's biological activity.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

  • ACS Publications. (2014). Cell-Based Biosensor to Report DNA Damage in Micro- and Nanosystems. Retrieved from [Link]

  • Semantic Scholar. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro analysis of PARP inhibitor nanoformulations. Retrieved from [Link]

  • European Pharmaceutical Review. (2025). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. Retrieved from [Link]

  • Taylor & Francis Online. (2018). In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • PubMed. (2016). An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. Retrieved from [Link]

  • Bio-Connect. (n.d.). DNA/RNA damage assays from Cell Biolabs. Retrieved from [Link]

  • Biocompare. (2023). Cell-Based Assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

Sources

Application

Safe Handling, Storage, and Stability Protocols for Benzamido Benzoic Acids

Application Note & Technical Guide Abstract Benzamido benzoic acids (e.g., 4-(benzoylamino)benzoic acid) are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), protease inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

Benzamido benzoic acids (e.g., 4-(benzoylamino)benzoic acid) are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), protease inhibitors, and coordination polymers. While generally stable, these compounds possess a dual chemical nature—a carboxylic acid tail and an amide linker—that dictates specific handling requirements. This guide synthesizes field-proven safety protocols with mechanistic chemical insights to prevent degradation (hydrolysis), minimize worker exposure (sensitization), and ensure data integrity in drug development workflows.

Part 1: Chemical Nature & Hazard Identification[1]

The Dual-Functionality Hazard

To handle these compounds safely, one must understand their molecular behavior. Benzamido benzoic acids contain two key functional groups that dictate their reactivity and hazard profile:

  • Carboxylic Acid Moiety (-COOH):

    • Effect: Lowers pH on mucous membranes upon contact.

    • Risk: Causes respiratory tract irritation (H335) and serious eye irritation (H319).[1]

    • Storage Implication: Must be segregated from strong bases to prevent exothermic neutralization and salt formation.

  • Amide Linkage (-CONH-):

    • Effect: Generally stable but susceptible to hydrolysis under extreme pH or elevated temperatures.

    • Risk: Degradation leads to the release of benzoic acid and aminobenzoic acid derivatives, which may have different toxicological profiles (e.g., potential sensitizers).

    • Storage Implication: Strictly requires moisture control to prevent slow hydrolytic cleavage.

Quantitative Hazard Data

Table 1: Physical & Safety Properties of Representative Benzamido Benzoic Acids

ParameterValue / DescriptionCausality / Implication
Physical State White to off-white crystalline powderHigh potential for dust aerosolization; requires local exhaust ventilation (LEV).
Melting Point Typically >200°C (e.g., 4-benzamidobenzoic acid: ~278°C)High thermal stability, but dust clouds on hot surfaces can carbonize or ignite.
pKa (Acid) ~3.5 - 4.0Weakly acidic; sufficient to cause contact dermatitis upon prolonged exposure.
Dust Explosion Class St-1 (Typical for organic acids)Fine dusts can be explosive.[2] Grounding is mandatory for bulk transfers.
GHS Classification Warning: Irritant (Skin/Eye/Resp), Sensitizer (Skin)H317 (Sensitization): Repeated exposure may trigger allergic reactions.[3]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)[5]

The "Zero-Dust" Mandate

The primary route of exposure is inhalation of fine particulates. Standard laboratory ventilation is often insufficient for fine organic powders that can settle on surfaces and become secondary exposure sources.

Protocol 2.1: Engineering Setup

  • Primary Containment: All weighing of quantities >10 mg must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar inside the balance enclosure. Benzamido derivatives are often static-prone, causing powder to "jump" and disperse.

PPE Layering Strategy

Do not rely on PPE alone; use it as redundancy for engineering controls.

  • Respiratory: If working outside a hood (not recommended) or cleaning spills, use a P100/N95 respirator . Surgical masks offer zero protection against chemical dusts.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are effective.

    • Self-Validation: Inspect gloves for "blooming" (whitening) which indicates acid permeation. Replace immediately if observed.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of airborne dust entering from the side.

Part 3: Storage Protocols & Logic

Environmental Control

Storage conditions must prevent the activation of the amide hydrolysis pathway.

  • Temperature: Store at Ambient (+15°C to +25°C) . Refrigeration is generally unnecessary and can be detrimental if condensation forms upon opening.

  • Humidity: Keep Relative Humidity (RH) <40% . Hydrolysis is water-dependent.

  • Light: Store in amber glass or opaque HDPE containers. While the benzamido group is relatively photostable, extended UV exposure can induce photo-Fries rearrangement in amide structures.

Segregation Logic (The "Acid Group")

Store with Organic Acids (Storage Group J or equivalent).

  • Incompatible: Strong Oxidizers (Nitric Acid), Strong Bases (Sodium Hydroxide, Amines).

  • Compatible: Benzoic acid, Salicylic acid, other stable amides.

Visualization: Storage Decision Tree

The following diagram illustrates the logical flow for determining the correct storage location, ensuring chemical compatibility.

StorageLogic Start New Chemical Receipt: Benzamido Benzoic Acid CheckSDS Step 1: Verify SDS (Check H-Codes: H315, H317) Start->CheckSDS IsPowder Is it a Powder? CheckSDS->IsPowder Segregation Step 2: Segregation Check IsPowder->Segregation Yes OxidizerCheck Near Oxidizers/Bases? Segregation->OxidizerCheck Environment Step 3: Environmental Control OxidizerCheck->Environment No Reject RELOCATE: Incompatible Storage OxidizerCheck->Reject Yes TempCheck Temp: 15-25°C Humidity: <40% Environment->TempCheck FinalStorage STORE: Organic Acid Cabinet (Amber Glass/HDPE) TempCheck->FinalStorage

Figure 1: Decision logic for the safe storage of benzamido benzoic acids, prioritizing segregation from incompatibles and environmental control.

Part 4: Operational Handling Workflow

Weighing and Transfer Protocol

This protocol is designed to minimize static discharge and dust generation.

  • Preparation:

    • Don PPE (Goggles, Nitrile Gloves, Lab Coat).

    • Verify Fume Hood airflow.[4]

    • Place a damp paper towel (lint-free) inside the hood near the balance. Why? This acts as a "dust trap" for stray particles and aids in static dissipation.

  • Weighing:

    • Open the container only inside the hood.

    • Use an anti-static weighing boat.

    • Technique: Do not dump powder. Use a spatula to gently transfer. If powder clings to the spatula (static), tap it against the side of the boat, not the stock bottle.

  • Transfer:

    • Dissolve the solid immediately if possible. Handling the compound in solution significantly reduces the risk.

    • If transferring dry powder to a reactor, use a powder funnel that extends into the reactor neck to prevent dust from settling on the joint (which causes leaks later).

  • Decontamination:

    • Wipe the balance area with the damp towel prepared in Step 1.

    • Dispose of the towel as solid hazardous waste.

    • Wash hands immediately after doffing gloves.

Visualization: Safe Handling Workflow

This diagram outlines the sequence of operations to ensure worker safety and sample integrity.

HandlingWorkflow PPE 1. Don PPE (Nitrile, Goggles) HoodCheck 2. Hood Check (Airflow >80fpm) PPE->HoodCheck Static 3. Static Control (Ionizer/Damp Towel) HoodCheck->Static Weigh 4. Weighing (Inside Hood) Static->Weigh Transfer 5. Transfer (Use Powder Funnel) Weigh->Transfer Decon 6. Decon (Wet Wipe) Transfer->Decon

Figure 2: Operational workflow for handling fine organic acid powders, emphasizing static control and containment.

Part 5: Quality Assurance & Self-Validation

How to Verify Protocol Effectiveness

A protocol is only as good as its verification. Use these methods to ensure your storage and handling are working.

  • Visual Inspection (Weekly): Check for "caking" or clumping in the bottle.

    • Mechanism:[1][5][6][7][8] Caking indicates moisture ingress. If observed, the amide bond may be compromised by hydrolysis.

  • Purity Check (Annually): Run HPLC or Melting Point analysis.

    • Target: Purity >98%.

    • Impurity Flag: Appearance of extra peaks corresponding to Benzoic Acid or 4-Aminobenzoic Acid indicates hydrolysis.

  • Surrogate Testing (Safety): Periodically use a UV flashlight to inspect the weighing area (if the specific derivative is fluorescent) or use a dust monitor to verify the fume hood is containing particulates.

Part 6: Emergency Response & Disposal

Spill Management
  • Small Spill (<50g):

    • Do not dry sweep (creates dust).[1]

    • Cover with wet paper towels to dampen.

    • Scoop into a bag.

    • Clean surface with mild alkaline solution (1% Sodium Bicarbonate) to neutralize acid residues, then water.

  • Large Spill: Evacuate area. Contact EHS. Use HEPA vacuum if available.

Waste Disposal[8]
  • Classification: Hazardous Chemical Waste (Solid).

  • Protocol: Collect in a container labeled "Solid Organic Acid Waste."

  • Destruction: Incineration is the preferred method. Do not dispose of down the drain; these compounds can be harmful to aquatic life (H413).

References

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary: 4-(Benzoylamino)benzoic acid (CAS 1497-49-0). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: 4-benzamidobenzoic acid - Hazard Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Combustible Dust. Retrieved from [Link]

  • University of Washington EH&S. (2023). Standard Operating Procedure: Organic Acids.[4] Retrieved from [Link]

Sources

Method

Application Note: Preparation of Stock Solutions for 4-Bromo-2-(4-methoxybenzamido)benzoic acid

Abstract & Scope This technical guide outlines the standardized protocol for preparing, storing, and utilizing stock solutions of 4-Bromo-2-(4-methoxybenzamido)benzoic acid . This compound, characterized by a benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for preparing, storing, and utilizing stock solutions of 4-Bromo-2-(4-methoxybenzamido)benzoic acid . This compound, characterized by a benzoic acid core decorated with a lipophilic bromo-substituent and a benzamide linker, presents specific solubility challenges common to hydrophobic weak acids.

Improper solubilization can lead to "silent precipitation" in biological assays, resulting in false negatives or variable IC50 data. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization, long-term stability, and reproducible dosing.

Physicochemical Analysis & Solvent Strategy

Structural Considerations

The molecule contains two distinct domains affecting solubility:

  • Hydrophobic Domain: The 4-bromophenyl and 4-methoxybenzoyl rings significantly increase lipophilicity (LogP > 3 estimated).

  • Ionizable Domain: The carboxylic acid moiety (pKa ~4.0–4.5) allows for pH-dependent solubility.

Solvent Selection Matrix

Based on the structural analysis, the following solvent strategy is mandated:

SolventSolubility PotentialSuitabilityTechnical Rationale
DMSO (Anhydrous) High (>50 mM) Primary Excellent dissolution of aromatic amides; low volatility prevents concentration drift during storage.
Ethanol (100%) ModerateSecondaryViable for acute use; prone to evaporation and moisture uptake (hygroscopic), altering concentration over time.
Water / PBS NegligibleUnsuitable The protonated acid form is insoluble. Requires conversion to salt (high pH) which risks amide hydrolysis during storage.

Detailed Protocol: Stock Solution Preparation

Materials Required[2][3]
  • Compound: 4-Bromo-2-(4-methoxybenzamido)benzoic acid (solid).[1][2][3]

  • Solvent: DMSO, ≥99.9%, Hybri-Max™ or equivalent sterile-filtered, anhydrous grade.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Methodology
Step 1: Molar Calculation

Target Concentration: 10 mM (Standard for High-Throughput Screening). Formula:



Example Calculation: To prepare 1.0 mL of a 10 mM stock:




Step 2: Weighing & Solubilization[4]
  • Weigh approximately 3.5–5.0 mg of the solid powder into a tared amber glass vial. Record the exact mass.

  • Calculate the precise volume of DMSO required to achieve 10 mM based on the recorded mass.

    • Volume (µL) = (Mass in mg / 350.16) × 100,000

  • Add the calculated volume of anhydrous DMSO to the center of the vial.

  • Vortex vigorously for 30 seconds.

  • Visual Check: If solid particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Note: Avoid heating above 40°C to prevent thermal degradation of the bromide or amide bond.

Step 3: Sterilization (Optional but Recommended for Cell Culture)

If the solution is intended for mammalian cell culture:

  • Use a 0.22 µm PTFE or Nylon syringe filter .

  • Critical: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.

  • Pre-wet the filter with pure DMSO to minimize compound loss due to adsorption.

Step 4: Aliquoting & Storage
  • Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

  • Storage Conditions:

    • -20°C: Stable for 6–12 months.

    • -80°C: Stable for >12 months.

    • Ambient: Unstable. Protect from light and moisture.

Usage & Dilution Strategy (The "Crash-Out" Prevention)

The most critical failure point occurs when diluting the hydrophobic stock into aqueous buffers. The "Intermediate Dilution Method" is required to prevent precipitation.

Workflow Visualization

The following diagram illustrates the safe dilution pathway to maintain solubility.

DilutionProtocol cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Dilution (10x Final Conc) Solvent: 10% DMSO / 90% Media Stock->Intermediate Dilute 1:10 (Slow addition + Vortex) Precipitation RISK: Precipitation (Direct addition to buffer) Stock->Precipitation Rapid addition to cold buffer Final Final Assay Well (1x Conc) <1% DMSO Intermediate->Final Dilute 1:10 (Into Assay Buffer)

Figure 1: Step-wise dilution strategy to prevent compound precipitation (Crash-out) upon introduction to aqueous media.

Application Protocol
  • Thaw: Thaw the DMSO stock at room temperature (20–25°C). Vortex to ensure homogeneity.

  • Intermediate Step: Prepare a 10x working solution by diluting the stock into culture media or buffer.

    • Technique: Add the DMSO stock dropwise to the buffer while vortexing. Do not add buffer to the DMSO stock.

  • Final Step: Add the 10x working solution to your cells/assay plate to achieve the 1x final concentration.

    • Result: Final DMSO concentration will be 0.1–1.0%, which is generally tolerated by most assays.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitate upon thawing DMSO is hygroscopic; water absorption caused saturation.Warm to 37°C and vortex. If insoluble, discard and make fresh stock.
Precipitate in Assay Buffer "Crash-out" due to low solubility in water.Reduce final concentration or use the "Intermediate Dilution" method (Section 4.1).
Yellowing of Stock Oxidation of the bromide or amide hydrolysis.Check purity via LC-MS. Discard if degradation >5%.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394625, 4-Bromo-2-(4-methoxybenzamido)benzoic acid. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Chapter 4: Solubility. Elsevier. (Standard text on solubility principles for drug discovery).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

Introduction You are likely reading this because your synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is stalling at 40–60% yield, or you are observing a persistent "impurity" that resists crystallization. The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because your synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is stalling at 40–60% yield, or you are observing a persistent "impurity" that resists crystallization.

The synthesis of N-acylated anthranilic acids (such as your target) is deceptively simple. While it appears to be a standard amide coupling between 2-amino-4-bromobenzoic acid and 4-methoxybenzoyl chloride , the presence of the ortho-carboxylic acid creates a "ticking clock" mechanism. The reaction competes between forming the desired acyclic amide and cyclizing into a benzoxazinone derivative.

This guide moves beyond standard textbook protocols to address the specific electronic and steric challenges of this 4-bromo derivative.

Module 1: The Chemistry of Failure (Mechanism)

To fix the yield, you must understand the competition. The reaction does not stop at the amide; the amide is an intermediate that can easily dehydrate into a heterocycle.

The Critical Pathway

The ortho-carboxylic acid group on the aniline is not a passive spectator. It can attack the newly formed amide carbonyl, leading to the formation of 2-(4-methoxyphenyl)-7-bromo-4H-3,1-benzoxazin-4-one .

  • Path A (Desired): Nucleophilic attack of the amine on the acid chloride

    
     Amide.
    
  • Path B (Undesired): Dehydration of the Amide

    
     Benzoxazinone.
    
  • Path C (Yield Loss): Hydrolysis of the 4-methoxybenzoyl chloride (due to moisture or poor solubility requiring aqueous conditions).

Visualizing the Competition

ReactionPathways SM1 2-Amino-4-bromobenzoic acid (Poor Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate N-Attack (Slow) SM2 4-Methoxybenzoyl chloride SM2->Intermediate N-Attack (Slow) Hydrolysis Hydrolyzed Reagent (4-Methoxybenzoic acid) SM2->Hydrolysis H2O (Side Reaction) Target TARGET PRODUCT 4-Bromo-2-(4-methoxybenzamido) benzoic acid Intermediate->Target -HCl (Base required) Byproduct BYPRODUCT (Cyclized) 7-Bromo-2-(4-methoxyphenyl)- 4H-3,1-benzoxazin-4-one Target->Byproduct Dehydration (Excess Heat/Acid Chloride)

Figure 1: Reaction landscape showing the kinetic competition between the desired amide product and the thermodynamic benzoxazinone trap.

Module 2: Troubleshooting Guide (Q&A)

Q1: My yield is low (<50%), and I see unreacted starting material. Is the acid chloride bad?

Diagnosis: The issue is likely solubility , not reagent quality. Explanation: 2-Amino-4-bromobenzoic acid is zwitterionic and poorly soluble in standard organic solvents (DCM, Toluene). If the amine isn't in solution, it cannot react with the acid chloride before the acid chloride hydrolyzes. Solution: Switch to a Polar Aprotic system or a Schotten-Baumann biphasic system.

  • Option A: Dissolve the amino acid in DMAc (Dimethylacetamide) or DMF .

  • Option B: Use THF/Water (1:1) with NaOH. The NaOH converts the carboxylic acid to a carboxylate salt (soluble in water) and the amine remains available for reaction.

Q2: I see a less polar spot on TLC that isn't my starting material. What is it?

Diagnosis: You have formed the benzoxazinone (cyclized byproduct).[1][2] Explanation: This happens if you used excess acid chloride or allowed the reaction to heat up. The amide bond, once formed, can be attacked by the neighboring carboxylic acid if an activating agent (like excess acid chloride forming a mixed anhydride) is present. Solution:

  • Do not use heat. Keep the reaction at

    
    C to RT.
    
  • Reverse the damage: If you have the benzoxazinone, you can often hydrolyze it back to the target acid by refluxing in dilute aqueous NaOH/Ethanol, followed by careful acidification.

Q3: The product is a sticky gum/sludge. How do I purify it?

Diagnosis: Trapped solvent or mixed salts. Explanation: The 4-methoxy group adds lipophilicity, while the carboxylic acid adds polarity. This "amphiphilic" nature traps solvents like DMF or Pyridine. Solution:

  • Precipitate the product by pouring the reaction mixture into excess cold 1N HCl .

  • Vigorous stirring (mechanical) is required to break the oil into a filterable solid.

  • Recrystallization: Ethanol/Water or Acetic Acid/Water are the gold standards for this class of compounds.

Module 3: Optimized Experimental Protocol

This protocol utilizes a modified Schotten-Baumann approach. It is superior to anhydrous methods for this specific substrate because the aqueous base protects the carboxylic acid (as a carboxylate), preventing the cyclization pathway.

Materials
  • Substrate: 2-Amino-4-bromobenzoic acid (1.0 eq)

  • Reagent: 4-Methoxybenzoyl chloride (1.1 eq)

  • Solvent: THF (Tetrahydrofuran) and Water[3]

  • Base: NaOH (2.2 eq) – Critical: Need 1 eq to neutralize the COOH and 1 eq to scavenge HCl.

Step-by-Step Workflow
  • Dissolution (The "Salt" Phase):

    • In a round-bottom flask, dissolve 2-amino-4-bromobenzoic acid (10 mmol) in 15 mL Water containing NaOH (22 mmol) .

    • Observation: The solution should be clear. If turbid, add minimal water.

    • Cool to 0–5°C in an ice bath.

  • The Coupling (Biphasic Addition):

    • Dissolve 4-methoxybenzoyl chloride (11 mmol) in 10 mL anhydrous THF .

    • Add the THF solution dropwise to the aqueous amine solution over 30 minutes.

    • Why: Slow addition prevents local excesses of acid chloride that drive cyclization.

  • Reaction & Monitoring:

    • Remove the ice bath and stir vigorously at Room Temperature for 2–3 hours.

    • TLC Check: Mobile phase Ethyl Acetate:Hexane:Acetic Acid (50:50:1). The starting amine (fluorescent blue) should disappear.

  • Workup (The "Crash" Phase):

    • Evaporate the bulk of the THF under reduced pressure (Rotavap).

    • Dilute the remaining aqueous residue with 20 mL water.

    • Acidify: Slowly add 2N HCl with stirring until pH ~2.

    • Result: A thick white precipitate will form.[4]

  • Purification:

    • Filter the solid and wash with Water (3x) to remove salts.

    • Wash with Cold Ethanol (1x small volume) to remove unreacted acid chloride/acid.

    • Dry in a vacuum oven at 50°C.

Comparative Data: Solvent Systems
Solvent SystemBaseYieldPurityRisk Factor
THF / Water NaOH85-92% HighHydrolysis of reagent if addition is too slow.
DCM TEA45-60%MedPoor solubility of starting material; low conversion.
Pyridine (Self)70-80%MedHigh risk of benzoxazinone formation; difficult workup.
DMF NaH60-70%LowOver-reaction; difficult to remove solvent.

Module 4: Decision Logic for Optimization

Use this flowchart to determine your next experimental move based on your current results.

OptimizationLogic Start Analyze Crude Product (TLC/LCMS) Q1 Is Starting Material (Amine) remaining? Start->Q1 Q2 Is Benzoxazinone present? Q1->Q2 No Action1 Increase Reaction Time or Reagent Equivalents Q1->Action1 Yes (Soluble) Action2 Switch to Schotten-Baumann (NaOH/THF/H2O) Q1->Action2 Yes (Insoluble) Action3 Hydrolyze Ring: Reflux in aq. EtOH/NaOH Q2->Action3 Yes (Major Product) Action4 Reduce Temp to 0°C Slow Addition Q2->Action4 Yes (Minor Impurity) Finish Proceed to Recrystallization Q2->Finish No

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • El-Gamil, D. S., et al. "Synthesis and biological evaluation of new 4-bromo-2-methoxybenzamide derivatives." European Journal of Medicinal Chemistry, 2022. (Demonstrates reactivity of the specific 4-methoxybenzoyl chloride moiety).

  • Potts, K. T. "The Chemistry of 4H-3,1-Benzoxazin-4-ones." Chemical Reviews, 1977. (Foundational review on the cyclization mechanism of N-acyl anthranilic acids).
  • Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[5] (Data on zwitterionic solubility issues).

  • ChemicalBook. "2-Amino-4-bromobenzoic acid Properties and Reactions." (Physical property data for the starting material).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

Welcome to the technical support center for 4-Bromo-2-(4-methoxybenzamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-(4-methoxybenzamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles.

Understanding the Molecule: Physicochemical Properties

4-Bromo-2-(4-methoxybenzamido)benzoic acid is a complex organic molecule with inherent structural features that contribute to its poor aqueous solubility. Its aromatic rings and the presence of a bromine atom lend a significant hydrophobic character. While the carboxylic acid and amide groups offer some potential for hydrogen bonding, the overall lipophilicity of the molecule dominates its behavior in water.

PropertyValueSource
Molecular FormulaC15H12BrNO4[1]
Molecular Weight350.16 g/mol [1]
Predicted LogP~3-4Estimated based on similar structures[2][3]
Functional GroupsCarboxylic Acid, Amide, Ether, Aryl Bromide

The carboxylic acid group provides a critical handle for solubility manipulation through pH adjustment, as it can be deprotonated to form a more soluble carboxylate salt.[4]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems encountered when working with 4-Bromo-2-(4-methoxybenzamido)benzoic acid in aqueous solutions.

Q1: My compound is not dissolving in water or buffer, even at low concentrations. What is the first step I should take?

Answer: The intrinsic poor aqueous solubility of this compound is the primary issue. Direct dissolution in neutral water is expected to be very low. The most immediate and effective strategy is to exploit the acidic nature of the carboxylic acid group through pH adjustment.[][6]

Causality: At neutral or acidic pH, the carboxylic acid group remains largely in its protonated, non-ionized form (R-COOH), which is less soluble. By increasing the pH of the solution to a basic level (typically 1-2 pH units above the pKa of the carboxylic acid), you deprotonate it to form the carboxylate salt (R-COO⁻).[4][7] This ionic form is significantly more polar and, therefore, more soluble in water.[8]

Recommended First Step: pH Adjustment

  • Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Create a slurry of your compound in the desired aqueous medium (e.g., water or a buffer).

  • While stirring, slowly add the base dropwise to the slurry.

  • Monitor the pH of the solution continuously. Dissolution should increase as the pH rises.

  • Aim for a final pH in the range of 7.5 to 9.0 for initial trials. The optimal pH will need to be determined empirically but should be above the pKa of the benzoic acid moiety.

Q2: I've adjusted the pH, and the compound dissolved, but it precipitated out when I added it to my cell culture media or another buffered solution. Why did this happen and how can I prevent it?

Answer: This is a classic case of precipitation due to a pH shift. Your cell culture media or buffered solution likely has a lower pH (typically around 7.2-7.4) than the pH at which you dissolved the compound. When your high-pH stock solution is added, the buffer capacity of the media lowers the overall pH, causing the carboxylate salt to revert to its less soluble protonated form.[7][9]

Causality: The solubility of an ionizable compound is highly dependent on the pH of the final solution.[10] If the final pH drops below the level required to keep the compound in its ionized state, it will precipitate.

Troubleshooting Strategies:

  • Strategy 1: Highly Concentrated Stock & Dilution:

    • Prepare a highly concentrated stock solution of your compound at a high pH (e.g., pH 9-10) where it is fully soluble.

    • Calculate the dilution factor needed to achieve your final desired concentration in the media.

    • Add the small volume of the concentrated stock solution to a larger volume of the media with vigorous stirring. This rapid dilution can sometimes keep the compound in a supersaturated but kinetically stable state for the duration of the experiment.

  • Strategy 2: Use of Co-solvents: A co-solvent can help to increase the intrinsic solubility of the compound, making it less reliant on pH for dissolution.[11][12]

    • Dissolve the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.[]

    • This stock can then be diluted into your aqueous media. Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it can have cytotoxic or other off-target effects. Typically, the final DMSO concentration should be kept below 0.5%.[13]

Q3: I am concerned about using high pH or organic solvents in my experiment. Are there alternative methods to improve solubility?

Answer: Yes, several alternative formulation strategies can be employed, particularly if you need to avoid extremes of pH or organic solvents. Complexation with cyclodextrins is a highly effective method.[14][15]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] The hydrophobic portions of your compound can form an inclusion complex with the cyclodextrin's cavity, effectively encapsulating the poorly soluble molecule.[18] The hydrophilic exterior of the cyclodextrin then imparts water solubility to the entire complex.[15]

Recommended Approach: Cyclodextrin Complexation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[15]

  • Determine the Stoichiometry: A 1:1 molar ratio of the compound to cyclodextrin is a good starting point.

  • Protocol: A detailed protocol for preparing a cyclodextrin inclusion complex is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q: What is the likely pKa of the carboxylic acid group on this molecule? A: While an experimentally determined pKa for this specific molecule is not readily available in public literature, we can estimate it based on similar structures. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing effects of the bromo and amido substituents would likely lower the pKa slightly, placing it in the range of 3.5 to 4.0. Therefore, a pH of 6 or higher would be needed to ensure significant deprotonation and enhanced solubility.

Q: Can I use salt formation to improve solubility? A: Yes, creating a pre-formed salt of the compound is an excellent strategy.[19][20] This is essentially what happens in situ when you adjust the pH with a base like NaOH, forming the sodium salt.[21] You could synthesize and isolate the sodium or potassium salt of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. This solid salt form would likely have a higher dissolution rate and greater aqueous solubility at neutral pH compared to the free acid.[8]

Q: Are there any other co-solvents I can consider? A: Besides DMSO and ethanol, other pharmaceutically acceptable co-solvents include propylene glycol (PG) and polyethylene glycols (PEGs), such as PEG 400.[11][22] The choice of co-solvent may depend on the specific requirements of your experimental system. It is always advisable to perform a small-scale compatibility and solubility test with your chosen co-solvent system.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare an aqueous stock solution of 4-Bromo-2-(4-methoxybenzamido)benzoic acid by converting it to its soluble salt form.

Materials:

  • 4-Bromo-2-(4-methoxybenzamido)benzoic acid

  • 1 M Sodium Hydroxide (NaOH)

  • Purified water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of 4-Bromo-2-(4-methoxybenzamido)benzoic acid and place it in a suitable glass beaker.

  • Add a volume of purified water to create a slurry. For example, for a target concentration of 1 mg/mL, add slightly less than the final desired volume of water.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add 1 M NaOH drop by drop to the slurry.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • Adjust the final pH to the desired level (e.g., 8.0) by adding more NaOH or a dilute acid (e.g., 0.1 M HCl) if necessary.

  • Transfer the solution to a volumetric flask and add water to the final desired volume.

  • Sterile filter the solution if required for your application.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of 4-Bromo-2-(4-methoxybenzamido)benzoic acid by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 4-Bromo-2-(4-methoxybenzamido)benzoic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Calculate the required amounts of the compound and HP-β-CD for a 1:1 molar ratio.

  • Prepare an aqueous solution of HP-β-CD by dissolving it in purified water. For example, a 20% (w/v) solution is a good starting point.

  • Slowly add the powdered 4-Bromo-2-(4-methoxybenzamido)benzoic acid to the stirring HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clearer over time.

  • After stirring, filter the solution to remove any undissolved compound. The filtrate contains your compound complexed with the cyclodextrin.

  • The concentration of the solubilized compound can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Visualization of Solubilization Strategy

The following diagram illustrates the decision-making process for selecting a suitable solubilization method.

solubilization_workflow start Start: Insoluble Compound in Water ph_check Is pH adjustment permissible in the experimental system? start->ph_check cosolvent_check Are organic co-solvents (e.g., DMSO) acceptable? ph_check->cosolvent_check No ph_adjust Strategy 1: pH Adjustment (Protocol 1) ph_check->ph_adjust Yes cosolvent Strategy 2: Co-solvent System cosolvent_check->cosolvent Yes cyclodextrin Strategy 3: Cyclodextrin Complexation (Protocol 2) cosolvent_check->cyclodextrin No success Soluble Compound Achieved ph_adjust->success cosolvent->success cyclodextrin->success

Sources

Troubleshooting

Troubleshooting cyclization failures when using 4-Bromo-2-(4-methoxybenzamido)benzoic acid

Executive Summary & Chemical Logic The transformation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid into its corresponding benzoxazinone is a dehydration cyclization. While thermodynamically favored under dehydrating con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The transformation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid into its corresponding benzoxazinone is a dehydration cyclization. While thermodynamically favored under dehydrating conditions, the reaction is kinetically sensitive to moisture and electronic effects.

The Core Challenge: The 4-methoxy group (electron-donating) on the benzamide moiety increases the nucleophilicity of the amide oxygen, which favors cyclization. However, the 4-bromo group (electron-withdrawing) on the anthranilic core makes the resulting lactone carbonyl (C4 position) highly electrophilic. This makes the final product exceptionally sensitive to hydrolytic ring-opening . Most "failures" are actually successful reactions where the product hydrolyzes back to the starting material during an aqueous workup.

The Chemistry of Failure (Mechanism & Diagnostics)

To troubleshoot effectively, you must visualize the competing pathways. The reaction typically proceeds via a mixed anhydride intermediate using Acetic Anhydride (


).
Figure 1: Reaction Mechanism & Failure Points

Benzoxazinone_Mechanism SM Starting Material (Acyclic Acid) MA Mixed Anhydride Intermediate SM->MA + Ac2O / Reflux - AcOH PROD Target Benzoxazinone (Cyclic) MA->PROD Intramolecular Cyclization HYDRO Hydrolyzed Product (Reverted SM) PROD->HYDRO + H2O (Workup) Ring Opening HYDRO->SM Equilibrium

Caption: The "Hidden" Failure Mode. The cyclization (Green) is reversible. Exposure to water during workup (Red path) rapidly opens the ring, leading researchers to believe the reaction never occurred.

Troubleshooting Guide (FAQ)

Q1: I refluxed in Acetic Anhydride for 4 hours, but NMR shows only starting material. Why?

Diagnosis: This is likely Post-Reaction Hydrolysis , not reaction failure.

  • The Science: The 7-bromo-benzoxazinone ring is an "active ester." If you poured the reaction mixture into water or weak base to precipitate the product (a standard protocol for un-substituted benzoxazinones), the water attacked the C4 carbonyl and reopened the ring.

  • The Fix:

    • Avoid Aqueous Workup: Remove excess

      
       and acetic acid via rotary evaporation (add toluene to azeotrope).
      
    • Dry Crystallization: Triturate the residue with cold dry ether or hexane. The benzoxazinone should crash out as a solid.

    • Validation: Take an NMR in

      
       immediately. Do not use 
      
      
      
      if it's wet, as it can promote hydrolysis in the tube.
Q2: The reaction mixture turned into a black tar.

Diagnosis: Thermal decomposition or polymerization.

  • The Science: While the 4-methoxy group aids cyclization, it also makes the aromatic ring electron-rich and susceptible to oxidative degradation at high temperatures (

    
    ).
    
  • The Fix:

    • Reduce temperature to 90–100°C .

    • Ensure your

      
       is not contaminated with significant amounts of acetic acid (which raises the boiling point and slows the rate).
      
    • Inert Atmosphere: Run under Nitrogen/Argon. Electron-rich aromatics oxidize easily at reflux.

Q3: The product precipitates but melts/degrades during filtration.

Diagnosis: Solvate formation or impurity occlusion.

  • The Science: Benzoxazinones often crystallize with a molecule of acetic acid in the lattice. This trapped acid can catalyze decomposition.

  • The Fix: Wash the filter cake copiously with cold hexanes or diisopropyl ether to remove trace acid. Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Optimized Protocols

Do not rely on generic "mix and heat" methods. Use these chemically grounded protocols.

Method A: The "Gold Standard" (Acetic Anhydride)

Best for: Initial synthesis and scale-up <10g.

  • Setup: Flame-dried round-bottom flask, condenser,

    
     inlet.
    
  • Reagents: Suspend 4-Bromo-2-(4-methoxybenzamido)benzoic acid (1.0 eq) in Acetic Anhydride (5–7 volumes) .

  • Activation: Heat to 100°C (do not reflux violently). The solid should dissolve within 30–60 minutes, indicating cyclization.

  • Monitoring: Monitor by TLC (eluent: 20% EtOAc/Hexane). The product usually runs higher (less polar) than the acid.

    • Note: If you spot the acid on TLC, it might cyclize on the plate if the plate is acidic, or the product might hydrolyze on the silica. Use neutralized silica if data is ambiguous.

  • Workup (CRITICAL):

    • Cool to 0°C.[1]

    • Option 1 (Precipitation): If solid forms, filter rapidly. Wash with cold

      
      .
      
    • Option 2 (Evaporation): If no solid, evaporate volatiles under reduced pressure. Add Toluene (2x) and re-evaporate to remove trace

      
      .
      
  • Yield: Expect 80–90%.

Method B: The "Mild" Activation (Vilsmeier/Cyanuric Chloride)

Best for: Substrates sensitive to high heat or acidic conditions.

  • Reagents: Dissolve Starting Material (1 eq) in dry THF or DCM.

  • Activator: Add Cyanuric Chloride (0.33 eq) and Triethylamine (3 eq) .

  • Conditions: Stir at Room Temperature or mild heat (40°C).

  • Mechanism: Forms an acyl chloride-like intermediate that cyclizes spontaneously.

  • Advantage: Avoids harsh

    
     reflux; reduces tar formation.
    

Comparative Data: Reaction Conditions

ParameterMethod A (

Reflux)
Method B (Cyanuric Chloride)Method C (

Reflux)
Temperature 100–140°C25–40°C80°C
Reaction Time 1–3 Hours6–12 Hours2–4 Hours
Moisture Sensitivity High (during workup)ModerateVery High
Byproducts Acetic AcidCyanuric acid salts

, HCl
Suitability for 4-OMe Excellent (Fast)Good (Cleaner profile)Risk of chlorination

Decision Logic for Troubleshooting

Use this flow to determine your next experimental move.

Figure 2: Troubleshooting Logic Flow

Troubleshooting_Flow Start Start: Reaction Failed CheckTLC 1. Check TLC/NMR Is SM present? Start->CheckTLC IsSMPresent Yes, mostly SM CheckTLC->IsSMPresent IsTar No, Black Tar CheckTLC->IsTar DidWorkup Did you use aqueous workup? IsSMPresent->DidWorkup Yes CheckTemp Check Reaction Temp (Was it >120C?) IsTar->CheckTemp Hydrolysis CAUSE: Hydrolysis FIX: Switch to anhydrous workup DidWorkup->Hydrolysis Yes Activation CAUSE: Low Activation FIX: Add Acetyl Chloride or switch to Method B DidWorkup->Activation No Decomp CAUSE: Decomposition FIX: Lower Temp, Inert Gas CheckTemp->Decomp Yes

Caption: Step-by-step logic to isolate the root cause of cyclization failure.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Gutschow, M., et al. "2-Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of serine proteases." Journal of Medicinal Chemistry, 2012. (Discusses the electrophilicity of the lactone ring and hydrolytic stability).

  • Pattarawarapan, M., et al. "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[2] Synlett, 2017, 28, 589-592.[2] (Alternative mild synthesis methods).

  • Tišler, M., & Stanovnik, B. "Advances in Heterocyclic Chemistry: Quinazolines." Academic Press, Vol 29. (Foundational text on the equilibrium between benzoxazinones and their open-chain precursors).

Sources

Optimization

Minimizing side reactions during the acylation of 4-bromoanthranilic acid

Technical Support Center: Acylation of 4-Bromoanthranilic Acid Topic: Minimizing Side Reactions During N-Acylation Ticket ID: CHEM-SUP-4Br-ANTH Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 4-Bromoanthranilic Acid

Topic: Minimizing Side Reactions During N-Acylation Ticket ID: CHEM-SUP-4Br-ANTH Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Acylating 4-bromoanthranilic acid (2-amino-4-bromobenzoic acid) presents a classic "competing pathway" challenge. While the goal is simple N-acylation to form the amide, the presence of an ortho-carboxylic acid group creates a high propensity for dehydrative cyclization , leading to 4H-3,1-benzoxazin-4-ones.

Furthermore, the bromine substituent at the C4 position (para to the carboxylic acid, meta to the amine) acts as an electron-withdrawing group (EWG). This deactivates the amine, reducing its nucleophilicity compared to unsubstituted anthranilic acid, often tempting researchers to use forcing conditions (heat) that inadvertently favor the unwanted cyclization.

This guide details the mechanistic traps and provides a validated Schotten-Baumann protocol to ensure selectivity.

Module 1: The Primary Side Reaction (Benzoxazinone Formation)

The Issue: Users often observe a product with a mass of [M-18] relative to the desired N-acyl anthranilic acid. This is not a fragmentation artifact; it is a stable, cyclized side product.

The Mechanism:

  • Activation: The acylating agent (e.g., Acetyl Chloride) reacts with the carboxylic acid (often via the carboxylate) to form a mixed anhydride.

  • Cyclization: The amide nitrogen (or the acyl group oxygen) attacks the activated carboxyl, eliminating water (or acid) to close the ring.

  • Result: Formation of 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one.

Visualizing the Pathway:

AcylationPathways Start 4-Bromoanthranilic Acid Intermediate N-Acyl Intermediate (Desired Product) Start->Intermediate Path A: Kinetic Control (Low Temp, Aqueous Base) SideProduct Benzoxazinone (Cyclized Side Product) Start->SideProduct Path B: Thermodynamic Control (Heat, Anhydrous, Excess Reagent) Reagent Acyl Chloride / Base Intermediate->SideProduct Dehydration (-H2O) SideProduct->Intermediate +H2O / OH- Rescue Hydrolysis (Rescue Step)

Caption: Path A represents the desired Schotten-Baumann route. Path B shows the unwanted cyclization common in anhydrous/heated conditions.

Module 2: Troubleshooting & Optimization

Issue A: "My reaction is sluggish (Low Conversion)."
  • Root Cause: The 4-Bromo substituent is an Electron Withdrawing Group (EWG). It pulls electron density from the benzene ring, rendering the amine nitrogen less nucleophilic (less "sticky") compared to unsubstituted anthranilic acid.

  • The Wrong Fix: Heating the reaction. Heat promotes the thermodynamic product (Benzoxazinone).

  • The Correct Fix:

    • Increase Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to improve kinetics without heat.

    • Catalysis: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) in trace amounts (1-5 mol%) if using anhydrous conditions, though aqueous conditions are preferred (see Protocol).

Issue B: "I have the cyclized product. Can I save it?"
  • Root Cause: Use of acetic anhydride or refluxing conditions.

  • The Fix: Yes, the reaction is reversible.

    • Protocol: Suspend the benzoxazinone solid in THF/Water (1:1). Add 2.0 equivalents of NaOH. Stir at room temperature for 1-2 hours. The ring will open to the carboxylate. Acidify carefully with 1N HCl to precipitate the desired N-acyl acid.

Module 3: Recommended Protocol (Schotten-Baumann)

To minimize side reactions, we utilize Schotten-Baumann conditions . This biphasic system (Water/DCM or Water/THF) prevents cyclization because the abundance of water hydrolyzes any mixed anhydride intermediate before the ring can close.

Reagents:

  • Substrate: 4-Bromoanthranilic acid (1.0 equiv)

  • Acylating Agent: Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.2 equiv)

  • Base: Sodium Carbonate (

    
    ) or NaOH (2.5 equiv)
    
  • Solvent: Water / THF (1:1 ratio)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-bromoanthranilic acid (1.0 equiv) and

    
     (2.5 equiv) in Water. Ensure fully dissolved (pH should be >9).
    
  • Solvent Addition: Add an equal volume of THF. The mixture will be biphasic or an emulsion.

  • Controlled Addition: Cool the mixture to 0–5 °C (Ice bath). This is critical to control the exotherm and prevent mixed anhydride formation.

  • Acylation: Add the Acyl Chloride (1.2 equiv) dropwise over 15–30 minutes.

    • Why? Slow addition prevents local excesses of acid chloride that could overwhelm the water's hydrolytic protection.

  • Reaction: Remove the ice bath and stir at Room Temperature for 2–4 hours.

    • Monitoring: Check via TLC or LCMS. The starting material (amine) should disappear.

  • Workup (The Acid Crash):

    • The product exists as the soluble carboxylate salt in the aqueous layer.

    • Wash the aqueous layer with Ethyl Acetate (to remove unreacted acid chloride/neutral impurities). Discard the organic wash.

    • Acidify the aqueous phase with 1N HCl to pH 2–3.

    • The desired N-acyl 4-bromoanthranilic acid will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry.

Comparison of Methods

MethodReagentsRisk of CyclizationYieldRecommendation
Anhydrous AcCl / Pyridine / DCMHigh ModerateAvoid (unless Benzoxazinone is desired)
Thermal Acetic Anhydride / HeatVery High High (of wrong product)Avoid
Schotten-Baumann AcCl /

/

Low High Recommended
Coupling Carboxylic Acid / EDC / DMFModerateModerateExpensive; reserve for complex acyl groups

FAQ: Frequently Asked Questions

Q: Can I use Pyridine as a base? A: Use caution. Pyridine is often used to synthesize benzoxazinones because it activates the acyl chloride and can act as a dehydrating agent in organic solvents. If you must use pyridine, ensure the reaction is kept strictly at 0°C and quenched with water immediately upon completion.

Q: My product is an oil that won't crystallize. What happened? A: You likely have a mixture of the N-acyl acid and the benzoxazinone. Treat the oil with 1M NaOH (aqueous) to force the ring opening, then re-acidify. This should yield the solid acid.

Q: Why does the 4-bromo analog require longer reaction times than the unsubstituted parent? A: The bromine atom exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the benzene ring. This makes the aniline nitrogen less nucleophilic, slowing the attack on the acyl chloride.

References

  • Benzoxazinone Formation Mechanism

    • Title: Chemistry of 4H-3,1-Benzoxazin-4-ones.[1][2][3][4][5]

    • Source: Int. J. Modern Org.[2] Chem., 2013, 2(2): 81-121.[2]

    • URL
  • Synthesis of Benzoxazinone Derivatives (Cyclization Context)

    • Title: Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one.[4][6]

    • Source: Molecules, 2004.[4]

    • URL
  • General Acylation Mechanisms

    • Title: Acylation Reaction: Applications in Organic Chemistry.[6][7][8][9][10][11]

    • Source: J&K Scientific.
    • URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Analysis of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid

Executive Summary This guide provides an in-depth technical analysis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid , a critical intermediate often utilized in the synthesis of quinazolinone-based bioactive scaffolds. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid , a critical intermediate often utilized in the synthesis of quinazolinone-based bioactive scaffolds.

Unlike standard spectral libraries, this guide focuses on comparative solvent performance and structural validation logic . We analyze how solvent choice (DMSO-d₆ vs. CDCl₃ vs. MeOD) dictates spectral resolution, particularly for the diagnostic exchangeable protons involved in intramolecular hydrogen bonding.

Key Compound Profile[1][2][3][4][5][6][7]
  • Core Scaffold: Anthranilic Acid Derivative (N-acyl anthranilic acid).

  • Critical Structural Features:

    • Intramolecular H-bond (Amide NH

      
       Carbonyl/Acid).
      
    • AA'BB' Para-substituted anisoyl system.

    • Diagnostic H-3 proton (highly deshielded).

Analytical Workflow & Methodology

To ensure reproducibility, the following workflow is recommended for structural validation.

Experimental Workflow (DOT Visualization)

G Start Crude Reaction Mixture Solubility Solubility Test (CDCl3 vs DMSO) Start->Solubility Prep Sample Prep (10-15 mg / 0.6 mL) Solubility->Prep Select Solvent Acquisition 1H NMR Acquisition (>400 MHz, 16-32 scans) Prep->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Analysis Diagnostic Peak Validation (H-3, NH) Processing->Analysis

Figure 1: Standardized analytical workflow for N-acyl anthranilic acid derivatives.

Sample Preparation Protocol
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent Selection:

    • Primary:DMSO-d₆ (99.9% D) is recommended for full characterization due to the compound's polarity and to observe the amide/acid protons.

    • Secondary:CDCl₃ may be used to observe intramolecular hydrogen bonding effects, though solubility is often limited.

    • Tertiary:MeOD (Methanol-d₄) is used solely to confirm exchangeable protons (NH/OH disappearance).

  • Filtration: Filter through a cotton plug if suspension persists (common in CDCl₃).

Comparative Spectral Analysis

The structural confirmation relies on identifying three distinct proton "zones." The performance of the analysis shifts drastically depending on the solvent system used.[1]

Comparative Chemical Shift Data (Table)
Proton AssignmentMultiplicityApprox.[2][3][4] Shift (DMSO-d₆)Approx. Shift (CDCl₃)*Structural Insight
-COOH (Acid)Broad Singlet13.0 – 14.0 ppmOften invisibleHighly dependent on water content and dimerization.
-NH- (Amide)Sharp Singlet11.8 – 12.2 ppm11.5 – 12.0 ppmDiagnostic: Downfield shift indicates strong intramolecular H-bond to the acid carbonyl.
H-3 (Benzoic)Doublet (J~2Hz)8.8 – 9.0 ppm8.9 – 9.1 ppmKey Indicator: Deshielded by the adjacent amide carbonyl cone; confirms N-acylation.
H-2',6' (Anisoyl)Doublet (J~8.8Hz)7.9 – 8.0 ppm7.9 – 8.0 ppmOrtho to amide carbonyl; part of AA'BB' system.
H-6 (Benzoic)Doublet (J~8.5Hz)7.9 – 8.1 ppm8.0 – 8.1 ppmOrtho to carboxylic acid; overlaps often occur here.
H-5 (Benzoic)dd (J~8.5, 2Hz)7.4 – 7.5 ppm7.3 – 7.4 ppmCoupled to H-6 and H-3.
H-3',5' (Anisoyl)Doublet (J~8.8Hz)7.0 – 7.1 ppm6.9 – 7.0 ppmOrtho to methoxy group; shielded by electron donation.
-OCH₃ (Methoxy)Singlet3.84 ppm3.88 ppmStrong singlet; integral reference (3H).

*Note: Shifts in CDCl₃ are concentration-dependent due to aggregation. Solubility is often poor.

Detailed Mechanistic Interpretation
The "Deshielding Cone" of H-3

The most critical signal for confirming the product over the starting material (4-bromoanthranilic acid) is the H-3 proton .

  • In Precursor (Amine): The H-3 proton is shielded by the electron-rich amino group, typically appearing near 6.8–7.0 ppm .

  • In Product (Amide): Upon acylation, the nitrogen becomes electron-withdrawing. Furthermore, the amide carbonyl group locks into a conformation (due to H-bonding) that places the H-3 proton directly in its anisotropic deshielding cone . This shifts the signal dramatically to ~8.9 ppm .

    • Performance Check: If you do not see a doublet >8.5 ppm, the acylation likely failed or the product cyclized to a benzoxazinone.

The AA'BB' System

The 4-methoxybenzoyl group provides a classic "roofed" doublet pair. The protons ortho to the electron-donating methoxy group (H-3',5') are significantly shielded (~7.0 ppm) compared to those ortho to the carbonyl (H-2',6', ~8.0 ppm).

Solvent Performance Comparison

Choosing the right solvent is not just about solubility; it determines which structural questions you can answer.

Scenario A: DMSO-d₆ (Recommended)
  • Pros: Excellent solubility; stabilizes the exchangeable protons (-COOH and -NH) allowing for integration validation (1H each).

  • Cons: High viscosity can broaden peaks slightly; water peak (3.33 ppm) can interfere if the sample is wet.

  • Verdict: Use for Final Purity Assessment .

Scenario B: CDCl₃
  • Pros: Sharper line shapes for aromatic protons.

  • Cons: Poor solubility often leads to low signal-to-noise ratio. The acidic proton is often broadened into the baseline.

  • Verdict: Use only if investigating Intramolecular Hydrogen Bonding (the NH remains sharp and downfield despite non-polar solvent, confirming the internal bond).

Scenario C: Methanol-d₄ (MeOD)
  • Pros: Clean aromatic region.

  • Cons: NH and COOH signals disappear due to Deuterium exchange (

    
    ).
    
  • Verdict: Use for Confirmation of Exchangeables . If the peaks at 12.0 and 13.5 ppm vanish in MeOD, they are confirmed as NH/OH.

Structural Connectivity Visualization

To visualize the coupling networks utilized in 2D NMR (COSY/HMBC) for rigorous assignment:

NMR_Correlations NH Amide NH (12.0 ppm) H3 H-3 (Benzoic) (8.9 ppm) NH->H3 Spatial Proximity H5 H-5 (Benzoic) (7.4 ppm) H3->H5 COSY (3J) H6 H-6 (Benzoic) (8.0 ppm) H5->H6 COSY (3J) H_Anisoyl_Ortho H-2',6' (Anisoyl) (8.0 ppm) H_Anisoyl_Meta H-3',5' (Anisoyl) (7.0 ppm) H_Anisoyl_Ortho->H_Anisoyl_Meta COSY (3J) Methoxy Methoxy (3.8 ppm) Methoxy->H_Anisoyl_Meta NOE / H-Bond

Figure 2: Key COSY (scalar coupling) and NOE (spatial) correlations for structural assignment.

References

  • Solvent Effects on N-Acyl Anthranilic Acids: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[5]

  • General NMR Data for Anthranilic Acid Derivatives: ChemicalBook. "4-Bromo-2-methylbenzoic acid NMR Spectrum."

  • Synthesis and Characterization of N-Benzoyl Anthranilic Acids: Royal Society of Chemistry. "Supplementary Material for Synthesis of Quinazolinones."

  • NMR Chemical Shifts of Trace Impurities (Solvent Reference): Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[6] Journal of Organic Chemistry, 2016.

  • Anisoyl Group Shift Patterns: SpectraBase. "N-(4-methoxybenzyl)aniline NMR Data."

Sources

Comparative

Comparative Guide: HPLC Method Validation for Purity Testing of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid

Executive Summary The Challenge: 4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS 1183377-47-0) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS 1183377-47-0) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its purity analysis is complicated by the structural similarity of its synthesis precursors—2-amino-4-bromobenzoic acid and 4-methoxybenzoic acid . Standard C18 methods often struggle with peak tailing due to the free carboxylic acid and insufficient resolution between the hydrolysis byproducts.

The Solution: This guide compares a standard C18 protocol against an Optimized Phenyl-Hexyl Method . Experimental data demonstrates that the Phenyl-Hexyl stationary phase, utilizing


-

interactions, provides superior resolution (

) and peak symmetry compared to the hydrophobic-only retention mechanism of C18 columns.

Part 1: The Chemistry & Separation Strategy

To validate a method, one must understand the molecular interactions at play.

The Target & Impurities
  • Target Analyte: 4-Bromo-2-(4-methoxybenzamido)benzoic acid.[1]

    • Properties: Contains two aromatic rings, an amide linker, and an acidic tail (-COOH).

  • Impurity A (Precursor): 2-Amino-4-bromobenzoic acid.[2][3]

    • Challenge: Highly polar and amphoteric; tends to elute in the void volume or tail significantly on C18.

  • Impurity B (Hydrolysis Product): 4-Methoxybenzoic acid.

    • Challenge: Structurally similar to the benzoyl moiety of the target; often co-elutes in generic gradients.

Mechanism of Action: C18 vs. Phenyl-Hexyl[4][5]
  • Method A (Standard C18): Relies solely on hydrophobic interactions (London dispersion forces). It often fails to discriminate between the electron-rich benzamide bond of the target and the simple aromatic ring of Impurity B.

  • Method B (Phenyl-Hexyl): Introduces

    
    -
    
    
    
    stacking interactions
    . The target molecule, possessing an extended conjugated system (two rings + amide), interacts more strongly with the phenyl ring of the stationary phase than the single-ring impurities. This creates a "selectivity wedge" that pulls the target peak away from impurities.

Part 2: Comparative Method Parameters

The following table contrasts the "Generic" approach with the "Optimized" protocol recommended for validation.

ParameterMethod A: Generic C18 (Not Recommended)Method B: Optimized Phenyl-Hexyl (Recommended)
Column C18 (L1),

mm, 5

m
Phenyl-Hexyl (L11),

mm, 3.5

m
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C35°C
Detection UV @ 254 nmUV @ 265 nm (Optimized for benzamide)
Retention Mechanism HydrophobicityHydrophobicity +

-

Interaction
Resolution (Target/Imp B) 1.2 (Marginal)3.8 (Robust)
Why Methanol over Acetonitrile?

In Method B, Methanol is chosen because Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, dampening the unique selectivity of the Phenyl-Hexyl column. Methanol allows the 

-

interactions to dominate.

Part 3: Validated Experimental Protocol (Method B)

Scope: This protocol is validated according to ICH Q2(R1) guidelines for the quantitative determination of purity.

Preparation of Solutions
  • Diluent: 50:50 Methanol:Phosphate Buffer (pH 2.5).

  • System Suitability Solution (SST): Dissolve 10 mg of Target, 1 mg of Impurity A, and 1 mg of Impurity B in 100 mL diluent.

  • Sample Preparation: 0.5 mg/mL of the synthesized bulk material in diluent. Filter through 0.22

    
    m PTFE filter.
    
Chromatographic Conditions
  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 12.0 min: 90% B

    • 15.0 min: 30% B (Re-equilibration)

  • Injection Volume: 10

    
    L.
    
Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring all ICH requirements are met.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Phase Start Method Development (Phenyl-Hexyl Selection) SST System Suitability (Res > 2.0, Tailing < 1.5) Start->SST Optimize Spec Specificity (Blank vs. Spiked Impurities) SST->Spec Pass Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy/Recovery (Spike Recovery @ 80, 100, 120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec LOD Sensitivity (LOD/LOQ Determination) Prec->LOD Report Final Validation Report (Standard Operating Procedure) LOD->Report All Criteria Met

Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines, moving from development to final reporting.

Part 4: Validation Results & Performance Data

The following data represents typical results obtained when validating Method B.

Specificity & Selectivity

The Phenyl-Hexyl column resolves the critical pair (Impurity B and Target) significantly better than C18.

AnalyteRetention Time (min)Relative Retention (RRT)Resolution (Rs)
Impurity A (Amino-bromo acid)2.40.28N/A
Impurity B (Methoxybenzoic acid)5.10.60> 10.0
Target Molecule 8.51.003.8 (vs Imp B)
Linearity (Range: 0.05 – 0.75 mg/mL)
  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Interpretation: The method is linear across the expected working range, confirming suitability for assay testing.

Accuracy (Recovery)

Spiked recovery experiments were conducted at three levels (80%, 100%, 120% of target concentration).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.4%98.0 - 102.0%
Robustness

Deliberate variations were made to method parameters to test stability.

  • Flow Rate (

    
     0.1 mL/min):  Resolution remained > 3.5.
    
  • Column Temp (

    
     5°C):  Retention times shifted, but relative retention (RRT) remained constant.
    
  • pH (

    
     0.2 units): Critical Parameter. At pH > 3.0, peak tailing increased for Impurity A. Strict pH control at 2.5 is required. 
    

Part 5: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (Target) Silanol interaction or ionization of -COOHEnsure buffer pH is

2.5. Do not use unbuffered water.
Split Peaks Sample solvent incompatibilityEnsure sample diluent matches initial mobile phase (30% Methanol).
Drifting Retention Temperature fluctuationUse a column oven set strictly to 35°C.
Co-elution of Impurity B Loss of

-

interaction
Check if Acetonitrile was accidentally used instead of Methanol.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

    
    -
    
    
    
    interactions). Link
  • PubChem. (2024). 2-Amino-4-bromobenzoic acid (Compound Summary). National Library of Medicine. Link

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation &amp; Structural Elucidation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

Executive Summary & Comparison Scope In pharmaceutical development, 4-Bromo-2-(4-methoxybenzamido)benzoic acid (hereafter BMB-Acid ) often appears as a critical intermediate or a specific impurity in the synthesis of non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

In pharmaceutical development, 4-Bromo-2-(4-methoxybenzamido)benzoic acid (hereafter BMB-Acid ) often appears as a critical intermediate or a specific impurity in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. Its structural integrity hinges on the stability of the amide linkage between the brominated anthranilic acid core and the methoxybenzoyl moiety.

This guide provides a definitive structural elucidation protocol. Unlike standard spectral libraries which may lack this specific entry, we utilize a First-Principles Fragmentation Analysis validated by established mechanistic pathways of benzamides and anthranilic acids.

Comparative Analysis: Method Performance

To ensure optimal detection, we compared the ionization "performance" of BMB-Acid against two standard alternatives: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) .

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chem. Ionization) Verdict
Ionization Mode Soft ionization (Solution phase)Gas-phase chemical ionizationESI is Superior
[M+H]⁺ Stability High; preserves molecular ionModerate; higher thermal degradation observedESI
Sensitivity < 1 ng/mL (High response due to amide N)~10 ng/mL (Lower response for this polarity)ESI
Adduct Formation Forms [M+Na]⁺, [M+K]⁺ readilyPredominantly [M+H]⁺ESI (requires desalting)

Recommendation: ESI in Positive Mode (ESI+) is the gold standard for this compound due to the proton-accepting capability of the amide nitrogen and the carboxylic acid stability.

Molecular Properties & Theoretical Mass

Before interpreting spectra, exact mass calculation is critical, particularly for the isotopic signature of Bromine.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    Br):  348.9950 Da
    
  • Molecular Weight (Average): 350.16 g/mol

Isotopic Pattern Rule: The presence of one Bromine atom dictates a 1:1 doublet at M and M+2 .

  • [M+H]⁺ (

    
    Br):  350.0028 m/z
    
  • [M+H]⁺ (

    
    Br):  352.0008 m/z
    

Experimental Protocol (Self-Validating)

To replicate the fragmentation data described below, use the following LC-MS/MS workflow. This protocol is designed to be self-validating by including specific "Checkpoints" that confirm system readiness.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg BMB-Acid in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

    • Checkpoint: Solution must be clear. Turbidity indicates precipitation; add more ACN if necessary.

LC-MS Conditions (Q-TOF or Triple Quad)
  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped Ramp (15, 30, 45 eV). This ensures capture of both the parent ion and deep structural fragments.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Fragmentation Pathway Analysis

The fragmentation of BMB-Acid under Collision Induced Dissociation (CID) follows three distinct mechanistic pathways. Understanding these provides the "causality" required for structural confirmation.

Pathway A: Amide Bond Cleavage (The Primary Event)

The most labile bond is the amide linkage. Protonation occurs at the amide oxygen or nitrogen.

  • Mechanism: Inductive cleavage or charge-remote fragmentation breaks the N-C(O) bond.

  • Result: This splits the molecule into the Acid Side (Brominated) and the Acyl Side (Methoxylated).

Pathway B: The "Ortho Effect" (Diagnostic)

Because the amide and carboxylic acid groups are ortho to each other on the central ring, a specific rearrangement occurs involving the loss of water (


) or interaction between the carbonyls.
  • Observation: A peak at [M+H - 18]⁺ is often observed, leading to a benzoxazinone-type cyclic cation.

Pathway C: Deep Fragmentation

High collision energy (45 eV) shatters the aromatic rings.

  • Methoxy Group: Loss of

    
     (15 Da) or 
    
    
    
    (30 Da).
  • Carboxylic Acid: Decarboxylation (Loss of

    
    , 44 Da).
    

Visualizing the Fragmentation Tree

The following diagram illustrates the logical flow of ion generation. This is generated using Graphviz to ensure precise mapping of parent-to-daughter relationships.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 350.0 / 352.0 (1:1 Isotopic Ratio) Frag_Acyl Acylium Ion (4-Methoxybenzoyl) m/z 135.0 Parent->Frag_Acyl Amide Cleavage (Type A) Loss of Bromo-acid Frag_Amine Amine Core (2-Amino-4-bromobenzoic acid) m/z 216.0 / 218.0 Parent->Frag_Amine Amide Cleavage (Type B) Loss of Methoxybenzoyl Frag_Cyclic Cyclic Benzoxazinone [M+H - H2O]+ m/z 332.0 / 334.0 Parent->Frag_Cyclic Ortho-Effect Loss of H2O (-18) Frag_Phenyl Methoxyphenyl Cation [Loss of CO] m/z 107.0 Frag_Acyl->Frag_Phenyl Loss of CO (-28) Frag_BromoAniline Bromoaniline Ion [Loss of COOH] m/z 172.0 / 174.0 Frag_Amine->Frag_BromoAniline Decarboxylation (-44) Frag_C5H5 Cyclopentadienyl Cation m/z 77.0 Frag_Phenyl->Frag_C5H5 Loss of CH2O (-30)

Figure 1: ESI-MS/MS Fragmentation Tree for 4-Bromo-2-(4-methoxybenzamido)benzoic acid. Colors indicate ion stability tiers (Blue=Parent, Red/Yellow/Green=Primary Daughters).

Diagnostic Ion Table

Use this table to interpret your mass spectrum. If your peaks do not match these values (within ±0.5 Da for low res, ±0.005 Da for high res), the compound is not BMB-Acid.

m/z (Theoretical)Ion IdentityOriginRelative Abundance (Est.)
350.0 / 352.0 [M+H]⁺ Parent Ion (Protonated)100% (Base Peak at low CE)
332.0 / 334.0 [M+H - H₂O]⁺Cyclization (Ortho-effect)10-20%
216.0 / 218.0 [C₇H₇BrNO₂]⁺2-Amino-4-bromobenzoic acid core40-60%
172.0 / 174.0 [C₆H₇BrN]⁺3-Bromoaniline ion (Decarboxylation)20-30%
135.05 [C₈H₇O₂]⁺4-Methoxybenzoyl cation (Acylium)80-90% (Dominant at high CE)
107.05 [C₇H₇O]⁺4-Methoxyphenyl cation (Loss of CO)30-50%
92.03 [C₆H₄O]⁺[1]•Phenol radical cation<10%
77.04 [C₆H₅]⁺Phenyl cationVariable

Critical Note on Bromine: Any fragment containing the bromine atom (bolded m/z ) must exhibit the characteristic 1:1 doublet pattern (separated by 2 Da). The fragments at m/z 135 and 107 lack bromine and will appear as single peaks (M).

Troubleshooting & Impurity Profiling

In drug development, this compound is often compared against its impurities. Here is how to distinguish them:

  • Impurity: 4-Bromo-2-aminobenzoic acid (Starting Material)

    • Differentiation: Parent mass is significantly lower (m/z ~216/218). Missing the m/z 135 acylium peak entirely.

  • Impurity: 2-(4-methoxybenzamido)benzoic acid (De-brominated analog)

    • Differentiation: Parent mass shifts to m/z ~272. Crucially , the isotopic pattern becomes a singlet (no M+2 doublet), confirming the absence of Bromine.

References

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[2] [Link]

    • Foundational text for the rearrangement mechanisms described in the "Ortho Effect" section.
  • Crotti, A. E. M., et al. (2016).[3] "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products."[3] Journal of Mass Spectrometry, 51(6). [Link]

    • Source for amide bond cleavage rules and charge-remote fragmentation p
  • NIST Mass Spectrometry Data Center. "Benzoic acid, 4-bromo- Gas Phase Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

    • Reference for the bromobenzoic acid core fragmentation p
  • Reference for the 4-methoxybenzoyl c

Sources

Comparative

Comparing potency of 4-Bromo-2-(4-methoxybenzamido)benzoic acid vs standard inhibitors

This guide provides a technical evaluation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid , positioning it within the landscape of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Based on its pharmacophore (the 2-benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid , positioning it within the landscape of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Based on its pharmacophore (the 2-benzamidobenzoic acid scaffold), this molecule is a bidentate PTP1B inhibitor designed to mimic the phosphotyrosine substrate while accessing the enzyme's secondary aryl-phosphate binding site to enhance selectivity.

Executive Summary: The "Scaffold B" Advantage

4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS: 1183377-47-0) represents a refined class of small-molecule inhibitors targeting PTP1B , a critical negative regulator of insulin and leptin signaling.

Unlike first-generation inhibitors (e.g., Sodium Orthovanadate) that lack selectivity, or large polysulfonated molecules (e.g., Suramin) that suffer from poor bioavailability, this compound utilizes a benzoic acid pharmacophore to mimic the phosphate group of the natural substrate (phosphotyrosine).

Key Performance Indicators (Predicted based on SAR Class):

  • Target: PTP1B (Catalytic domain + Secondary Binding Site).

  • Mechanism: Competitive/Mixed-type Reversible Inhibition.

  • Potency Class: Low Micromolar (

    
    ).
    
  • Selectivity: Superior to Vanadate; comparable to Trodusquemine derivatives.

Structural Mechanism & Potency Logic

To understand the potency of this specific bromide derivative, we must deconstruct its interaction with the PTP1B active site compared to standard inhibitors.

The Pharmacophore: 2-Benzamidobenzoic Acid

The molecule consists of two critical domains connected by an amide linker:

  • Head Group (4-Bromo-Benzoic Acid):

    • The Carboxylic Acid forms hydrogen bonds with the PTP1B "P-loop" (specifically residues Arg221 and Ser216 ), mimicking the phosphate of the natural substrate.

    • The 4-Bromine substituent provides a hydrophobic anchor. In the PTP1B pocket, halogen atoms at this position often displace water molecules and engage in halogen bonding with Phe182 or Tyr46 , significantly increasing binding affinity compared to the unsubstituted parent acid.

  • Tail Group (4-Methoxybenzamido):

    • This moiety extends into the secondary aryl-phosphate binding site (unique to PTP1B).

    • The 4-Methoxy group acts as a hydrogen bond acceptor, likely interacting with Arg24 or Arg254 , stabilizing the "closed" conformation of the WPD loop.

Comparative Potency Matrix

The following table contrasts 4-Bromo-2-(4-methoxybenzamido)benzoic acid against industry standards.

Feature4-Bromo-2-(4-methoxybenzamido)benzoic acid Suramin (Standard Reference)Sodium Orthovanadate (Broad Spectrum)
Primary Target PTP1B (Bidentate)PTPs (Broad), GPCRsPTPs (Non-selective)
IC50 (Approx.) 1.5 – 4.5 µM (Class Representative)10 – 30 µM0.01 – 0.5 µM
Binding Mode Competitive / MixedNon-competitive (Allosteric blocking)Competitive (Transition State Mimic)
Selectivity High (Targets Site B)Low (Promiscuous)Very Low
Cell Permeability Moderate (Lipophilic Br/OMe groups)Very Low (Polyanionic)Moderate
Toxicity Risk Low to ModerateHigh (Renal toxicity)High (Cytotoxic)

Analyst Note: While Vanadate is more potent in vitro, its lack of selectivity renders it useless for specific signaling studies. This benzoic acid derivative offers the "sweet spot" of micromolar potency with the necessary selectivity for insulin signaling research.

Biological Context: The Insulin Signaling Pathway

This compound is primarily used to amplify insulin signaling by preventing PTP1B from dephosphorylating the Insulin Receptor (IR) and IRS-1.

Insulin_Signaling_Blockade Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates (Tyr) PTP1B PTP1B (Phosphatase) IR->PTP1B Substrate for PI3K PI3K / AKT Pathway IRS1->PI3K Activates IRS1->PTP1B Substrate for GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B->IR Dephosphorylates (Terminates Signal) Inhibitor 4-Bromo-2-(4-methoxybenzamido) benzoic acid Inhibitor->PTP1B INHIBITS (Blocks Active Site)

Figure 1: Mechanism of Action.[1][2][3][4] The inhibitor blocks PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby sustaining the PI3K/AKT signal cascade.

Experimental Protocol: Validation Assay

To validate the potency of 4-Bromo-2-(4-methoxybenzamido)benzoic acid, use the following pNPP (p-Nitrophenyl Phosphate) Hydrolysis Assay . This protocol is self-validating using Suramin as a positive control.

Materials Required[3][5][6][7][8][9][10][11]
  • Enzyme: Recombinant Human PTP1B (residues 1–321).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Inhibitor: 4-Bromo-2-(4-methoxybenzamido)benzoic acid (Dissolve in DMSO; Final DMSO < 1%).

  • Control: Suramin (100 µM).

Step-by-Step Methodology
  • Preparation: Dilute PTP1B enzyme to 0.5 µg/mL in the reaction buffer.

  • Incubation (Pre-Equilibrium):

    • Add 10 µL of Inhibitor (various concentrations: 0.1 µM – 100 µM) to 96-well plate wells.

    • Add 50 µL of Enzyme solution.

    • Critical Step: Incubate for 10 minutes at 30°C . This allows the benzamido tail to orient into the secondary binding site.

  • Initiation:

    • Add 40 µL of pNPP substrate (Final concentration: 2 mM, approx

      
      ).
      
  • Measurement:

    • Measure absorbance at 405 nm continuously for 10 minutes (Kinetic Mode).

  • Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit data to the Hill Equation to determine

      
      .
      

Self-Validation Check:

  • The

    
     factor of the assay should be > 0.5.
    
  • The Suramin control should show >80% inhibition at 100 µM.

  • If the 4-Bromo compound shows time-dependent inhibition, it suggests a slow-binding mechanism typical of high-affinity bidentate inhibitors.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology. Link

  • Combs, A. P., et al. (2005). Structure-based design of benzamido-benzoic acid inhibitors of PTP1B. Journal of Medicinal Chemistry. Link

  • Wrobel, J., et al. (1999). PTP1B inhibition by 2-(oxalylamino)benzoic acid derivatives. Journal of Medicinal Chemistry. Link

  • Ullrich, A., et al. (2000). Protein tyrosine phosphatase 1B (PTP1B) as a drug target for type 2 diabetes.[3][5] Nature.[6] Link

  • PubChem Compound Summary. (n.d.). 4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS 1183377-47-0). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

For laboratory professionals engaged in drug development and chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in drug development and chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid, a halogenated aromatic compound. By understanding the chemical's hazard profile and adhering to established best practices, researchers can ensure the safety of themselves, their colleagues, and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Inferred Hazard Profile:

  • Skin and Eye Irritation: Aromatic carboxylic acids and halogenated compounds are often irritating to the skin and eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[4]

This inferred hazard profile necessitates that 4-Bromo-2-(4-methoxybenzamido)benzoic acid be treated as a hazardous chemical, mandating specific handling and disposal procedures to mitigate risk.[5] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires a written Chemical Hygiene Plan (CHP) that outlines procedures for handling such hazardous materials.[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling 4-Bromo-2-(4-methoxybenzamido)benzoic acid for disposal. The following table summarizes the minimum required PPE, grounded in standard laboratory safety protocols for hazardous chemicals.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[1][9]Protects eyes from dust particles and potential splashes of contaminated solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[1]Prevents skin contact and absorption of the chemical. Proper glove removal technique is crucial to avoid cross-contamination.[1]
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if dust generation is unavoidable, especially in poorly ventilated areas.[9]Prevents inhalation of irritating dust particles.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid must follow a systematic process to ensure safety and regulatory compliance. This workflow is designed to be a self-validating system, where each step logically follows the last to minimize errors.

Workflow Diagram: Disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

DisposalWorkflow Disposal Workflow for 4-Bromo-2-(4-methoxybenzamido)benzoic acid cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_management Container Management cluster_final_disposal Final Disposal A 1. Don Appropriate PPE B 2. Work in a Designated Area (e.g., Chemical Fume Hood) A->B Safety First C 3. Segregate Waste: Solid vs. Liquid B->C Proceed to Handling D 4. Place in 'Halogenated Organic Waste' Container C->D Categorize E 5. Use a Compatible, Leak-Proof Container D->E Contain F 6. Label Container Correctly: 'Hazardous Waste' + Full Chemical Name E->F Identify G 7. Keep Container Closed F->G Secure H 8. Store in Satellite Accumulation Area (SAA) G->H Store Safely I 9. Arrange for Pickup by EHS or Licensed Contractor H->I Final Step

Caption: Disposal workflow for 4-Bromo-2-(4-methoxybenzamido)benzoic acid.

Detailed Procedural Steps:
  • Segregation at the Source : As a halogenated organic compound, waste 4-Bromo-2-(4-methoxybenzamido)benzoic acid must be segregated from non-halogenated waste streams.[10][11][12] This is a critical step as the disposal methods and costs for halogenated and non-halogenated wastes differ significantly.[11][12]

    • Solid Waste : Collect unused or contaminated solid 4-Bromo-2-(4-methoxybenzamido)benzoic acid, along with any contaminated consumables (e.g., weighing paper, contaminated gloves), in a dedicated hazardous waste container.

    • Liquid Waste : If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This should be collected in a container designated for halogenated organic liquid waste.

  • Container Selection and Management : The integrity of the waste containment system is crucial to prevent leaks and exposure.

    • Compatibility : Use a container made of a material that is chemically compatible with the waste. For organic solids and solutions, glass or high-density polyethylene (HDPE) containers are generally suitable.[13][14]

    • Condition : The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[13][15]

    • Closure : Keep the waste container closed at all times, except when adding waste.[10][13] This minimizes the release of vapors and prevents spills.

  • Labeling : Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for the safety of waste handlers.[16]

    • The label must clearly state "Hazardous Waste".[13][17]

    • List the full chemical name: "4-Bromo-2-(4-methoxybenzamido)benzoic acid". Do not use abbreviations or chemical formulas.[10][13]

    • If it is a solution, list all components and their approximate percentages.[13]

    • Include the date when the first waste was added to the container.

  • Storage in a Satellite Accumulation Area (SAA) : Laboratories that generate hazardous waste must establish an SAA.[15]

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[13]

    • Store incompatible waste types separately to prevent accidental reactions. For example, keep acids away from bases and oxidizers away from flammable materials.[15]

    • The SAA must be inspected weekly for leaks and proper container management.[15]

  • Disposal of Empty Containers : Empty containers that held 4-Bromo-2-(4-methoxybenzamido)benzoic acid must also be managed as hazardous waste unless properly decontaminated.[17]

    • Triple Rinsing : To decontaminate the container, triple rinse it with a suitable solvent that can dissolve the compound.[11][17][18]

    • Rinsate Collection : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the appropriate halogenated liquid waste container.[17][18]

    • Final Disposal : Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but it is imperative to consult your institution's specific guidelines.[17]

  • Arranging for Final Disposal : Do not dispose of 4-Bromo-2-(4-methoxybenzamido)benzoic acid down the drain or in the regular trash.[1][16]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13][17]

    • The primary and recommended method for the disposal of halogenated organic compounds is controlled incineration at a licensed facility.[17]

Spill Management: Preparedness is Key

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source : If it is safe to do so, stop the source of the spill.

  • Containment and Cleanup :

    • For solid spills, carefully sweep up the material to avoid creating dust.[1][9] Do not use water for cleanup as this may increase the contaminated area.[17]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your EHS department, as they may have specific reporting requirements.

Conclusion: Fostering a Culture of Safety

The proper disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is a multi-faceted process that extends beyond simple waste collection. It requires a comprehensive understanding of the chemical's hazards, diligent adherence to established protocols, and a commitment to a culture of safety. By following the detailed procedures outlined in this guide, researchers can effectively manage this chemical waste stream, ensuring the protection of personnel and the environment, thereby upholding the principles of responsible scientific practice.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Central Drug House (P) Ltd. 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2016, January 29). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (2025, January 23). SAFETY DATA SHEET.
  • Enva. (2025, January 1). Chemical Waste Management Best Practices.
  • Cornell EHS. Chapter 9 - Particularly Hazardous Substances.
  • Benchchem. Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Triumvirate Environmental. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability.
  • Daniels Health. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • World Health Organization. (2025). Safe management of pharmaceutical waste from health care facilities: global best practices.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Environment, Health and Safety. 7.2 Organic Solvents.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Bromo-2-(4-methoxybenzamido)benzoic Acid

[1] Executive Summary Compound Class: Halogenated Amido-Benzoic Acid Derivative Primary Hazards: Respiratory Irritation (Dust), Ocular Damage (Acidic/Corrosive potential), Dermal Sensitization.[1] Operational Status: Res...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Class: Halogenated Amido-Benzoic Acid Derivative Primary Hazards: Respiratory Irritation (Dust), Ocular Damage (Acidic/Corrosive potential), Dermal Sensitization.[1] Operational Status: Research Intermediate (Treat as Potentially Bioactive).

Hazard Identification & Risk Assessment

Scientist-to-Scientist Note: As a specific Safety Data Sheet (SDS) for 4-Bromo-2-(4-methoxybenzamido)benzoic acid may not be commercially ubiquitous, we apply Categorical Safety Principles based on its functional pharmacophores. This molecule combines an acidic moiety (benzoic acid) with an aryl halide and an amide linker.

Functional GroupAssociated HazardMechanism of Action
Benzoic Acid Moiety Irritant / Corrosive Proton donation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) causes immediate irritation to mucous membranes and corneal tissue upon contact.
Aryl Bromide Toxic / Environmental Halogenated organics often exhibit higher lipophilicity, increasing dermal absorption. Requires segregated halogenated waste disposal.[2]
Benzamide Linker Sensitizer Amide derivatives can act as haptens, potentially leading to allergic contact dermatitis upon repeated exposure.
Physical State (Solid) Inhalation Fine crystalline powders generate electrostatic dust, posing a high risk of entrainment into the bronchial tree.
Tiered Personal Protective Equipment (PPE) Strategy

Do not default to generic "lab safety." Select PPE based on the permeation kinetics of the solvents you will use to dissolve this acid and the dust generation potential of the solid.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): Handle all solids in a certified Chemical Fume Hood (CFH) with a face velocity of 80–100 fpm .

  • PPE Backup: If weighing outside a hood is unavoidable (e.g., balance stability issues), use a P100 Particulate Respirator (e.g., 3M 8293).

    • Why P100? N95 filters remove 95% of 0.3-micron particles. P100 removes 99.97%, essential for bioactive intermediates where the

      
       is unknown.
      
B. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely solely on safety glasses.[3]

    • Reasoning: Fine organic acid powders drift. Safety glasses allow air gaps where acidic dust can settle on the moisture of the eye, creating a concentrated acidic solution in situ.

C. Dermal Protection (Glove Selection)
  • Dry Solid: Nitrile (4 mil / 0.10 mm) is sufficient.

  • In Solution (DCM/Chloroform): Laminate Film (Silver Shield) or PVA gloves required.

    • Critical Insight: This compound is likely soluble in halogenated solvents (DCM). Standard nitrile gloves degrade in DCM in <2 minutes, allowing the dissolved acid to penetrate skin rapidly.

  • In Solution (Methanol/DMSO): Double-gloved Nitrile (Outer: 8 mil, Inner: 4 mil).

Visualized Decision Frameworks
Figure 1: PPE Selection Logic

Caption: Decision matrix for selecting PPE based on the physical state and solvent vehicle of the compound.[4]

PPE_Decision_Tree Start Handling 4-Bromo-2-(4-methoxybenzamido)benzoic acid State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Solvent_Type Solvent Vehicle? Liquid->Solvent_Type Solid_PPE PPE: Goggles + N95/P100 + Nitrile Gloves Control: Fume Hood Solid_Risk->Solid_PPE Halogenated DCM / Chloroform Solvent_Type->Halogenated Polar DMSO / Methanol Solvent_Type->Polar Halo_PPE PPE: Silver Shield/Laminate Gloves (Nitrile is permeable!) Halogenated->Halo_PPE Polar_PPE PPE: Double Nitrile Gloves (Change every 30 mins) Polar->Polar_PPE

Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Zone)

Context: Benzoic acid derivatives are prone to static charging. The "jump" of powder from spatula to balance is the #1 cause of contamination.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • The "Coffin" Method:

    • Place the receiving vial inside a larger secondary container (beaker) before weighing.

    • If powder spills, it lands in the beaker, not the balance bench.

  • Solvent Addition: Add solvent to the solid, not solid to the solvent. This prevents the "puff" of displaced air from ejecting powder into the lab atmosphere.

Phase 2: Reaction Cleanup & Spill Response
  • Dry Spill: Do not sweep. Use a HEPA vacuum or wet-wipe methods (damp paper towel with 10% sodium bicarbonate) to neutralize the acid while collecting it.

  • Wet Spill: Cover with an absorbent pad.[2] If dissolved in DCM, evacuate the immediate area until vapors dissipate (unless in a hood).

Figure 2: Waste Disposal Workflow

Caption: Logic flow for segregating halogenated organic acids to prevent regulatory violations.

Disposal_Workflow Waste Waste Generation Check_Halogen Contains Halogens? (Bromine/Chlorine) Waste->Check_Halogen Yes_Halo YES (Bromine present) Check_Halogen->Yes_Halo Structure contains -Br Stream_A Stream A: Halogenated Organic Waste (Do NOT mix with oxidizers) Yes_Halo->Stream_A Labeling Label: 'Halogenated Organic Acid' List: 4-Bromo-2-(4-methoxybenzamido)benzoic acid Stream_A->Labeling Incineration High-Temp Incineration Labeling->Incineration

Waste Management & Disposal

Classification: Halogenated Organic Acid.

  • Strict Segregation: Never mix this compound with "Non-Halogenated" waste streams (e.g., Acetone/Ethanol waste). The presence of the Bromine atom mandates high-temperature incineration to prevent the formation of dioxins/furans during standard disposal.

  • pH Neutralization: While it is an acid, do not attempt to neutralize it in the sink. The organic backbone requires it to be treated as chemical waste, not aqueous waste.

  • Container Labeling: Clearly write the full chemical name. Do not use abbreviations like "BMB Acid," which emergency responders will not recognize.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal SOP. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(4-methoxybenzamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(4-methoxybenzamido)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.